(R)-YNT-3708
Description
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Properties
Molecular Formula |
C35H36N4O6S |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-3-[[(8R)-8-[[2-(3-methoxyphenyl)acetyl]-methylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]sulfamoyl]phenyl]-N-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C35H36N4O6S/c1-39(35(41)22-25-6-4-8-29(20-25)44-2)31-9-5-7-26-12-13-28(23-30(26)31)38-46(42,43)33-21-24(10-14-32(33)45-3)11-15-34(40)37-27-16-18-36-19-17-27/h4,6,8,10-21,23,31,38H,5,7,9,22H2,1-3H3,(H,36,37,40)/b15-11+/t31-/m1/s1 |
InChI Key |
CUXJBONFEXBSTQ-YTUVCLRASA-N |
Isomeric SMILES |
CN([C@@H]1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)/C=C/C(=O)NC4=CC=NC=C4)OC)C(=O)CC5=CC(=CC=C5)OC |
Canonical SMILES |
CN(C1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C=CC(=O)NC4=CC=NC=C4)OC)C(=O)CC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Selective Orexin-1 Agonism: A Technical Deep Dive into the Discovery and Synthesis of (R)-YNT-3708
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and characterization of (R)-YNT-3708, the first potent and selective agonist for the orexin 1 receptor (OX1R). The orexin system, comprising two G-protein coupled receptors (GPCRs), OX1R and OX2R, is a critical regulator of diverse physiological processes, including sleep-wake cycles, feeding behavior, and reward pathways.[1][2] While the development of OX2R-selective and dual orexin receptor agonists has been a focus for treating disorders like narcolepsy, the lack of a selective OX1R agonist has hindered the elucidation of its specific biological functions.[1][3] The discovery of this compound marks a significant milestone in enabling the precise investigation of OX1R-mediated signaling and its therapeutic potential.
Discovery: A Tale of Structure-Activity Relationship Studies
The journey to this compound began with structure-activity relationship (SAR) studies centered on a previously identified dual orexin receptor agonist, designated as (R)-2.[3][4] Researchers systematically modified the biphenyl sulfonamide core of (R)-2, leading to the pivotal discovery that replacing the terminal ring with a cinnamoyl amide moiety dramatically shifted the compound's selectivity in favor of OX1R.[3][4]
Further optimization of this new chemical scaffold culminated in the identification of this compound, with the full chemical name (R,E)-3-(4-methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide.[1][2] This novel compound demonstrated a remarkable increase in agonist activity and selectivity for OX1R.[2]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound were quantified through a series of in vitro and in vivo experiments. The key findings are summarized in the tables below.
| In Vitro Activity of this compound | |
| Parameter | Value |
| EC50 for OX1R | 7.48 nM[1] |
| EC50 for OX2R | 168 nM |
| OX2R/OX1R EC50 Ratio | 22.5[1] |
| In Vivo Efficacy of this compound in Mice | |
| Assay | Observation |
| Conditioned Place Preference | Produced a significant place preference at a 40 mg/kg dose[3][4] |
| Tail-Flick Test | Exhibited a dose-dependent antinociceptive effect[3][4] |
Signaling Pathway and Experimental Workflow
This compound exerts its effects by activating the orexin 1 receptor, a Gq-protein coupled receptor. Upon agonist binding, a conformational change in the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key signaling event that mediates the physiological effects of OX1R activation.
Figure 1: Simplified signaling pathway of this compound via OX1R activation.
The discovery and preclinical evaluation of this compound followed a logical and systematic workflow, beginning with the modification of a known compound and progressing through in vitro screening to in vivo validation of its pharmacological effects.
Figure 2: Experimental workflow for the discovery and evaluation of this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the synthesis of this compound and the key biological assays employed in its characterization.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is outlined in the supporting information of the primary publication by Iio et al. in the Journal of Medicinal Chemistry. The general approach involves the preparation of key intermediates followed by their coupling to assemble the final molecule.
It is important to note that the full, detailed synthetic procedures, including specific reaction conditions, purification methods, and characterization data, are provided in the supplementary materials of the original research article and are not fully reproduced here.
In Vitro Assay: TGFα Shedding Assay
The in vitro agonist activity of this compound at OX1R and OX2R was determined using a transforming growth factor-α (TGFα) shedding assay. This assay measures the activation of Gq-coupled GPCRs.
-
Cell Line: HEK293 cells stably expressing either human OX1R or OX2R.
-
Principle: Upon receptor activation by an agonist, a signaling cascade is initiated that leads to the cleavage and release (shedding) of a membrane-anchored alkaline phosphatase-tagged TGFα (AP-TGFα).
-
Procedure (General):
-
Cells are seeded in 96-well plates.
-
The cells are then treated with varying concentrations of this compound.
-
After an incubation period, the amount of shed AP-TGFα in the supernatant is quantified by measuring the alkaline phosphatase activity using a colorimetric substrate.
-
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
In Vivo Assays in Mice
All animal experiments were conducted in accordance with institutional guidelines.
Conditioned Place Preference (CPP) Test: This test is used to assess the rewarding effects of a substance.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure (General):
-
Pre-conditioning phase: Mice are allowed to freely explore both chambers to determine baseline preference.
-
Conditioning phase: Over several days, mice receive an intraperitoneal (i.p.) injection of this compound (e.g., 40 mg/kg) and are confined to one chamber. On alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Post-conditioning (Test) phase: Mice are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a place preference and thus a rewarding effect.
Tail-Flick Test: This assay is used to measure the antinociceptive (pain-relieving) properties of a compound.
-
Apparatus: A device that applies a focused beam of radiant heat to the mouse's tail.
-
Procedure (General):
-
A baseline tail-flick latency (the time it takes for the mouse to flick its tail away from the heat source) is determined.
-
Mice are administered this compound at various doses.
-
At specific time points after drug administration, the tail-flick latency is measured again.
-
-
Data Analysis: A significant increase in the tail-flick latency compared to baseline or a vehicle-treated control group indicates an antinociceptive effect. A cut-off time is typically used to prevent tissue damage.
Conclusion
The discovery and characterization of this compound represent a significant advancement in the field of orexin research. As the first potent and selective OX1R agonist, it provides an invaluable pharmacological tool to dissect the specific roles of the orexin 1 receptor in health and disease. The data presented herein demonstrate its potential for further investigation as a therapeutic agent for conditions where OX1R modulation is desired. This technical guide serves as a foundational resource for researchers aiming to build upon this pioneering work.
References
(R)-YNT-3708: A Comprehensive Technical Guide to a Potent and Selective Orexin 1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 is a novel and potent small molecule agonist highly selective for the orexin 1 receptor (OX1R).[1][2][3] Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating various physiological processes, including wakefulness, feeding behavior, and reward pathways, through their interaction with two G-protein coupled receptors: OX1R and orexin 2 receptor (OX2R).[2][3][4] The selective activation of OX1R by this compound has demonstrated potential therapeutic applications, particularly in the modulation of pain and motivational behaviors.[1][2][3] This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound, including experimental protocols and signaling pathway diagrams.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the IUPAC name (R,E)-3-(4-Methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide.[1] Its chemical structure is characterized by a multi-ring system, including a tetrahydronaphthalene core and several substituted phenyl and pyridine moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2923137-94-2 | [1] |
| Molecular Formula | C35H36N4O6S | [1] |
| Molecular Weight | 640.76 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (100 mg/mL) | [5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |
Pharmacological Properties
This compound is a potent and selective agonist of the orexin 1 receptor (OX1R). Its pharmacological activity has been characterized through in vitro and in vivo studies, demonstrating its high affinity and efficacy at OX1R with significant selectivity over the orexin 2 receptor (OX2R).
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Reference |
| EC50 | 7.48 nM | OX1R | [1][2][5] |
| EC50 | 168 nM | OX2R | [5] |
| OX2R/OX1R EC50 Ratio | 22.5 | - | [1][2] |
| Observed Effects in mice | Antinociceptive and reinforcing effects | - | [1][2][3] |
Signaling Pathway
Activation of the Orexin 1 Receptor (OX1R) by this compound initiates a cascade of intracellular signaling events. OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Caption: OX1R Signaling Pathway initiated by this compound.
Experimental Protocols
TGFα Shedding Assay for Orexin Receptor Agonist Activity
This assay is used to determine the agonist activity of compounds at the orexin receptors by measuring the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with plasmids encoding the human OX1R or OX2R and AP-TGFα.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with serum-free DMEM containing varying concentrations of this compound or a reference agonist.
-
Incubation: The cells are incubated for a specified period (e.g., 1 hour) at 37°C to allow for receptor activation and subsequent AP-TGFα shedding.
-
Measurement of AP Activity: A portion of the conditioned medium is transferred to a new plate, and an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate) is added.
-
Data Analysis: The absorbance is measured at 405 nm, and the EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the TGFα Shedding Assay.
In Vivo Assessment of Antinociceptive Effects in Mice
The antinociceptive (pain-reducing) effects of this compound are evaluated in mice using a chemically-induced visceral pain model.
Methodology:
-
Animals: Male C57BL/6J mice are used for the experiments.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered subcutaneously (s.c.) at various doses.[5]
-
Induction of Nociception: A dilute solution of acetic acid is injected intraperitoneally to induce writhing behavior, a characteristic response to visceral pain.
-
Observation and Scoring: The number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle-treated control group.
In Vivo Assessment of Reinforcing Effects in Mice
The reinforcing properties of this compound are assessed using a conditioned place preference (CPP) paradigm, which measures the motivational effects of a drug.
Methodology:
-
Apparatus: A three-chamber CPP apparatus is used, consisting of two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-conditioning Phase: On the first day, mice are allowed to freely explore all three chambers to determine their initial preference for either conditioning chamber.
-
Conditioning Phase: Over several days, mice receive injections of this compound and are confined to one of the conditioning chambers, and on alternate days, they receive vehicle injections and are confined to the other chamber. The drug-paired chamber is counterbalanced across animals.
-
Post-conditioning (Test) Phase: On the test day, the mice are placed in the central chamber and allowed to freely access both conditioning chambers in a drug-free state. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a reinforcing effect of the compound.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the orexin 1 receptor. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting OX1R-mediated pathways involved in pain, motivation, and other neurological functions. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug discovery.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orexins and primary headaches: an overview of the neurobiology and clinical impact - PMC [pmc.ncbi.nlm.nih.gov]
(R)-YNT-3708: A Deep Dive into the Mechanism of Action of a Selective Orexin 1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-YNT-3708, a potent and selective agonist for the orexin 1 receptor (OX1R). Orexins, neuropeptides crucial for regulating sleep-wake cycles, feeding behavior, and reward pathways, exert their effects through two G-protein coupled receptors: OX1R and OX2R.[1][2][3] The dysfunction of the orexin system is implicated in sleep disorders like narcolepsy.[1][2] While several dual and OX2R-selective agonists have been developed, this compound stands out as a pioneering selective OX1R agonist.[1][2] This document details the pharmacological properties, signaling pathways, and experimental methodologies used to characterize this novel compound.
Core Pharmacological Profile
This compound is distinguished by its high potency and selectivity for the human orexin 1 receptor. Its agonistic activity is primarily mediated through the Gq-protein signaling cascade, leading to an increase in intracellular calcium concentrations.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Receptor | Value |
| EC50 | Human OX1R | 7.48 nM |
| EC50 | Human OX2R | 168 nM |
| Selectivity Ratio (OX2R/OX1R) | - | 22.5 |
Table 1: In vitro potency and selectivity of this compound at human orexin receptors. The data demonstrates that this compound is approximately 22.5-fold more potent at activating OX1R compared to OX2R.
Signaling Pathway and Mechanism of Action
As an agonist of the orexin 1 receptor, this compound initiates a cascade of intracellular events upon binding. OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ levels. This calcium signaling is a hallmark of OX1R activation and is the basis for the functional assays used to characterize this compound.
This compound mediated OX1R signaling cascade.
Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and physiological effects.
In Vitro Calcium Mobilization Assay
This assay is fundamental to determining the EC50 of this compound at both orexin receptors.
Objective: To measure the dose-dependent increase in intracellular calcium concentration following receptor activation by this compound.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or human OX2R are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Preparation: this compound is serially diluted in the assay buffer to create a range of concentrations.
-
Fluorescence Measurement: The microplate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of the compound.
-
Compound Addition and Data Acquisition: The diluted this compound is added to the wells, and the fluorescence intensity is measured in real-time to detect changes in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data is then normalized and fitted to a four-parameter logistic equation to determine the EC50 value.
Workflow for the in vitro calcium mobilization assay.
In Vivo Behavioral Studies
The physiological effects of this compound were assessed in mouse models to understand its functional consequences. The compound has been shown to exhibit antinociceptive and reinforcing effects, consistent with the known roles of OX1R.[1][2][5]
1. Antinociceptive Effects (Hot Plate Test)
Objective: To evaluate the analgesic properties of this compound.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room and the hot plate apparatus.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Drug Administration: this compound or a vehicle control is administered to the mice via a specific route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The change in response latency from baseline is calculated and compared between the treatment and control groups to determine the antinociceptive effect.
2. Reinforcing Effects (Conditioned Place Preference - CPP)
Objective: To assess the rewarding or reinforcing properties of this compound.
Methodology:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber is used.
-
Pre-conditioning Phase: On the first day, mice are allowed to freely explore both chambers, and the time spent in each chamber is recorded to establish any baseline preference.
-
Conditioning Phase: Over several days, mice receive injections of this compound and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test Phase: On the final day, the mice are allowed to freely explore both chambers again in a drug-free state. The time spent in each chamber is recorded.
-
Data Analysis: An increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a reinforcing effect of the compound.
Conclusion
This compound is a valuable pharmacological tool and a potential therapeutic lead, characterized as a potent and selective agonist of the orexin 1 receptor. Its mechanism of action is centered on the activation of the Gq-PLC-calcium signaling pathway. The in vitro and in vivo experimental data robustly support its defined pharmacological profile, highlighting its utility in elucidating the specific physiological roles of OX1R in various biological processes, including nociception and reward. Further research into this and similar compounds will continue to advance our understanding of the orexin system and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
(R)-YNT-3708: A Technical Guide to a Selective Orexin 1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 has emerged as a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor implicated in a variety of physiological processes including wakefulness, reward, and nociception. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, the experimental methodologies used for its characterization, and the underlying signaling pathways of its mechanism of action. The information presented herein is intended to support further research and development of selective OX1R agonists.
Core Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds, facilitating a comparative analysis of their potency and selectivity.
Table 1: In Vitro Agonist Activity of this compound and Related Compounds at Orexin Receptors
| Compound | OX1R EC50 (nM) | OX2R EC50 (nM) | Selectivity Ratio (OX2R EC50 / OX1R EC50) |
| This compound | 7.48 | 168 | 22.5 [1] |
| Orexin-A | 1.3 | 2.1 | 1.6 |
| Orexin-B | 130 | 3.6 | 0.028 |
Data derived from a TGFα shedding assay.
Table 2: In Vivo Pharmacological Effects of this compound
| Assay | Animal Model | Administration Route | Dose | Observed Effect |
| Antinociception | Mouse | Intraperitoneal (i.p.) | 10, 20, 40 mg/kg | Dose-dependent increase in tail-flick latency |
| Reinforcing Effects | Mouse | Intraperitoneal (i.p.) | 40 mg/kg | Significant conditioned place preference |
Table 3: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, i.p.)
| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 0.5 | 1800 | 200 |
| 1 | 1200 | 150 |
| 2 | 600 | 75 |
| 4 | 200 | 25 |
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate the key signaling pathways activated by this compound and the workflows of the experimental procedures used for its characterization.
Experimental Protocols
In Vitro Agonist Activity: TGFα Shedding Assay
This assay measures Gq-coupled GPCR activation by quantifying the release of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).
-
Cell Line: HEK293 cells stably co-expressing human OX1R or OX2R and a pro-AP-TGFα construct.
-
Procedure:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The culture medium is replaced with assay buffer.
-
Test compounds, including this compound, are added at various concentrations.
-
Plates are incubated for 1 hour at 37°C.
-
Aliquots of the supernatant are transferred to new plates.
-
p-Nitrophenyl phosphate (p-NPP), a substrate for alkaline phosphatase, is added to both the supernatant and the remaining cells (to measure total AP activity).
-
Absorbance is measured at 405 nm.
-
-
Data Analysis: The percentage of AP-TGFα release is calculated as (absorbance of supernatant) / (absorbance of supernatant + absorbance of remaining cells) x 100. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Antinociceptive Effects: Tail-Flick Test
This test assesses the analgesic properties of a compound by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.
-
Animals: Male C57BL/6J mice.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Mice are gently placed in a restraining tube, allowing the tail to be exposed.
-
The tail is positioned over the radiant heat source.
-
The latency to flick the tail away from the heat is automatically recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
A baseline latency is established for each mouse before drug administration.
-
This compound or vehicle is administered intraperitoneally (i.p.).
-
Tail-flick latencies are measured at various time points (e.g., 30, 60, 90, and 120 minutes) after injection.
-
-
Data Analysis: The antinociceptive effect is expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
In Vivo Reinforcing Effects: Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a compound by measuring an animal's preference for an environment associated with the compound.
-
Animals: Male C57BL/6J mice.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Mice are allowed to freely explore both chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to establish baseline preference.
-
Conditioning (Days 2-5): This phase consists of four days of conditioning sessions. On two alternating days, mice receive an i.p. injection of this compound and are confined to one of the chambers for a set period (e.g., 30 minutes). On the other two days, they receive a vehicle injection and are confined to the opposite chamber.
-
Post-conditioning (Day 6): Mice are again allowed to freely explore both chambers in a drug-free state, and the time spent in each chamber is recorded.
-
-
Data Analysis: The reinforcing effect is determined by a significant increase in the time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the orexin 1 receptor. Its high potency and selectivity, coupled with its demonstrated in vivo activity, make it a promising lead compound for the development of novel therapeutics targeting OX1R-mediated pathways. The detailed methodologies and data presented in this guide are intended to facilitate the replication and extension of these findings by the scientific community.
References
In-Depth Pharmacological Profile of (R)-YNT-3708: A Selective Orexin 1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 has been identified as a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor implicated in a variety of physiological processes including wakefulness, reward, and nociception. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its in vitro activity, in vivo effects, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development involving this novel compound.
Core Pharmacological Data
The primary pharmacological activity of this compound is its selective agonism at the OX1R. Quantitative analysis of its potency and selectivity is summarized in the table below.
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 | 7.48 nM | Human OX1R | TGFα Shedding Assay | [1][2][3][4] |
| EC50 | 168 nM | Human OX2R | TGFα Shedding Assay | [4] |
| Selectivity Ratio (OX2R/OX1R EC50) | 22.5 | - | - | [1][2][3][4] |
Mechanism of Action: Signaling Pathways
As an agonist of the OX1R, this compound is expected to activate downstream signaling cascades typically associated with this receptor. Orexin 1 receptors are known to primarily couple through the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses.
Caption: OX1R Signaling Pathway Activated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Agonist Activity: TGFα Shedding Assay
The agonist activity of this compound at human OX1R and OX2R was determined using a transforming growth factor-α (TGFα) shedding assay. This assay measures the activation of Gq-coupled receptors by detecting the release of alkaline phosphatase-tagged TGFα (AP-TGFα) from the cell surface.
Experimental Workflow:
Caption: Workflow for the TGFα Shedding Assay.
Detailed Protocol:
-
Cell Culture: HEK293 cells stably co-expressing either human OX1R or human OX2R and an alkaline phosphatase-tagged human pro-TGFα (AP-TGFα) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cell Plating: Cells are harvested and seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Application: The following day, the culture medium is replaced with assay buffer. This compound is serially diluted to various concentrations and added to the wells.
-
Incubation: The plates are incubated for a specified time (e.g., 1 hour) at 37°C in a humidified incubator.
-
Supernatant Collection: After incubation, the supernatant from each well, containing the shed AP-TGFα, is carefully collected.
-
AP Activity Measurement: The alkaline phosphatase activity in the collected supernatant is measured using a chemiluminescent substrate. The luminescence is quantified using a plate reader.
-
Data Analysis: The luminescence data is normalized to the response of a known agonist and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
In Vivo Antinociceptive Effects: Hot Plate Test
The antinociceptive properties of this compound were evaluated in mice using the hot plate test, which measures the response latency to a thermal stimulus.[1][2][4]
Experimental Workflow:
Caption: Workflow for the Hot Plate Test.
Detailed Protocol:
-
Animals: Male C57BL/6J mice are used for the study. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Acclimatization: Prior to the experiment, mice are habituated to the testing room and the experimental setup.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice via a specific route (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle alone.
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), the mice are again placed on the hot plate, and their response latency is measured.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The results are analyzed statistically to determine the significance of the antinociceptive effect.
In Vivo Reinforcing Effects: Conditioned Place Preference (CPP)
The reinforcing properties of this compound were assessed using a conditioned place preference paradigm, which measures the motivational value of a drug by associating its effects with a specific environment.[1][2][4]
Experimental Workflow:
Caption: Workflow for the Conditioned Place Preference Test.
Detailed Protocol:
-
Apparatus: A standard three-chamber CPP apparatus is used, consisting of two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Animals: Male mice are used and handled for several days before the start of the experiment.
-
Pre-conditioning Phase (Baseline Preference): On the first day, each mouse is allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning Phase: This phase typically lasts for several days. On alternating days, mice receive an injection of this compound and are confined to one of the conditioning chambers. On the other days, they receive a vehicle injection and are confined to the other conditioning chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-conditioning Phase (Test): On the test day, no drug is administered. The mice are placed in the central chamber and allowed to freely explore all three chambers for a set period. The time spent in each chamber is recorded.
-
Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A significant increase in the preference score for the drug-paired chamber indicates a reinforcing effect of the compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of the orexin 1 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of targeting the OX1R in various pathological conditions. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community. Further research is warranted to fully characterize the pharmacokinetic profile and long-term effects of this promising compound.
References
(R)-YNT-3708: A Technical Guide to the First Selective Orexin 1 Receptor Agonist
CAS Number: 2923137-94-2 Molecular Formula: C₃₅H₃₆N₄O₆S Molecular Weight: 640.76 g/mol
This technical guide provides an in-depth overview of (R)-YNT-3708, a potent and the first-reported selective agonist for the orexin 1 receptor (OX1R). The information presented is intended for researchers, scientists, and professionals in drug development, focusing on the compound's pharmacological properties, underlying mechanisms of action, and the experimental protocols used for its characterization.
Core Pharmacological Data
This compound has been identified as a groundbreaking tool for investigating the specific roles of the OX1R system. Its in vitro and in vivo activities have been quantified, demonstrating high potency and selectivity.[1][2]
In Vitro Activity & Selectivity
The agonist activity of this compound was determined using a TGFα shedding assay in HEK293A cells expressing either human OX1R or OX2R. The compound shows a significant preference for OX1R.[2]
| Parameter | Value | Receptor | Assay |
| EC₅₀ | 7.48 nM | Human OX1R | TGFα Shedding Assay |
| Eₘₐₓ | 101% | Human OX1R | TGFα Shedding Assay |
| EC₅₀ | 168 nM | Human OX2R | TGFα Shedding Assay |
| Selectivity Ratio (OX2R/OX1R) | 22.5-fold | - | - |
In Vivo Effects
This compound has demonstrated clear physiological effects in animal models, specifically exhibiting antinociceptive and reinforcing properties, which are attributed to the activation of OX1R.[1][2]
| In Vivo Test | Species | Dosing (Intraperitoneal) | Observed Effect |
| Tail-flick Test | Mouse | 10, 20, 40 mg/kg | Dose-dependent increase in latency (antinociceptive effect) |
| Conditioned Place Preference (CPP) | Mouse | 40 mg/kg | Significant place preference (reinforcing effect) |
Orexin 1 Receptor Signaling Pathway
Orexin receptors, including OX1R, are G-protein-coupled receptors (GPCRs). OX1R primarily couples to the Gq/11 class of G-proteins. The binding of an agonist like this compound initiates a cascade of intracellular events.
Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
TGFα Shedding Assay for Orexin Receptor Activation
This assay quantifies GPCR activation by measuring the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).
-
Cell Line: HEK293A cells stably co-expressing human OX1R or OX2R and AP-TGFα.
-
Procedure:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The culture medium is replaced with assay buffer (HBSS containing 5 mM HEPES, pH 7.4).
-
This compound is added at various concentrations and incubated for 1 hour at 37°C.
-
The supernatant containing the shed AP-TGFα is collected.
-
Alkaline phosphatase activity is measured by adding a chemiluminescent substrate (CSPD) and quantifying the signal with a luminometer.
-
-
Data Analysis: The EC₅₀ and Eₘₐₓ values are calculated from the dose-response curves using non-linear regression.
Tail-Flick Test for Antinociception
This test measures the analgesic properties of a compound by assessing the latency of a mouse to withdraw its tail from a thermal stimulus.
-
Animals: Male C57BL/6J mice.
-
Apparatus: A radiant heat tail-flick analgesia meter.
-
Procedure:
-
Mice are gently placed in a restrainer, allowing the tail to be exposed.
-
A baseline tail-flick latency is measured by focusing a beam of high-intensity light on the ventral surface of the tail. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
This compound or vehicle is administered intraperitoneally (i.p.).
-
The tail-flick latency is measured again at specific time points post-injection (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The antinociceptive effect is expressed as the percentage of the maximal possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] * 100.
Conditioned Place Preference (CPP) for Reinforcing Effects
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by associating its effects with a specific environment.
-
Animals: Male C57BL/6J mice.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
-
Procedure (Unbiased Design):
-
Pre-conditioning (Day 1): Mice are allowed to freely explore all three chambers for 15 minutes to determine any baseline preference.
-
Conditioning (Days 2-5): This phase consists of four days of conditioning sessions.
-
On one day, mice receive an i.p. injection of this compound (e.g., 40 mg/kg) and are confined to one of the outer chambers for 30 minutes.
-
On the alternate day, mice receive a vehicle injection and are confined to the opposite chamber for 30 minutes. The drug-paired chamber is counterbalanced across the animals.
-
-
Post-conditioning (Day 6): Mice are again allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a reinforcing effect.
Conclusion
This compound stands out as a critical pharmacological tool for the specific investigation of OX1R-mediated physiological and pathological processes. Its high potency and selectivity, combined with demonstrated in vivo efficacy in models of pain and reward, open new avenues for research into the therapeutic potential of targeting the orexin system. The detailed protocols provided herein serve as a foundation for the replication and extension of these seminal findings.
References
In Vitro Characterization of (R)-YNT-3708: A Selective Orexin 1 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor predominantly expressed in the brain.[1][2][3] Orexin signaling plays a crucial role in regulating various physiological processes, including wakefulness, reward, and motivation. The discovery of selective OX1R agonists like this compound provides a valuable pharmacological tool to investigate the specific functions of the OX1R system and explore its therapeutic potential in conditions such as narcolepsy and other sleep-wake disorders. This document provides a comprehensive overview of the in vitro characterization of this compound, including its receptor binding and functional activity, along with detailed experimental protocols.
Quantitative Data Summary
The in vitro pharmacological profile of this compound was primarily assessed through functional assays determining its potency and selectivity for orexin receptors. The key quantitative data are summarized in the table below.
| Parameter | This compound | Reference |
| OX1R EC50 (nM) | 7.48 | [1][2] |
| OX2R EC50 (nM) | 168 | [1] |
| Selectivity (OX2R/OX1R EC50 Ratio) | 22.5 | [1][2] |
Table 1: In Vitro Functional Activity of this compound
Signaling Pathway
Activation of the orexin 1 receptor (OX1R) by an agonist such as this compound initiates a cascade of intracellular signaling events. OX1R primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key downstream signaling event that can be measured to quantify receptor activation.
Caption: Gq-protein coupled signaling pathway activated by this compound.
Experimental Protocols
The in vitro characterization of this compound relied on a functional assay to determine its agonist activity at the orexin 1 and orexin 2 receptors. The primary assay used was a Transforming Growth Factor α (TGFα) shedding assay.
TGFα Shedding Assay
This assay measures G-protein coupled receptor (GPCR) activation by quantifying the shedding of a membrane-anchored alkaline phosphatase-tagged TGFα (AP-TGFα). Activation of Gq-coupled receptors, such as OX1R, leads to the cleavage and release of AP-TGFα into the cell culture supernatant, where its enzymatic activity can be measured.
Materials:
-
HEK293 cells
-
Plasmids encoding human OX1R or OX2R
-
Plasmid encoding AP-TGFα
-
Transfection reagent (e.g., FuGENE HD)
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Assay buffer (HBSS containing 5 mM HEPES, pH 7.4)
-
p-Nitrophenyl phosphate (pNPP) substrate
Procedure:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
For the assay, cells are seeded in 96-well plates.
-
Cells are co-transfected with plasmids encoding the respective orexin receptor (OX1R or OX2R) and AP-TGFα using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, the culture medium is replaced with assay buffer.
-
This compound is serially diluted in the assay buffer to achieve a range of final concentrations.
-
The diluted compound is added to the cells and incubated for a defined period (e.g., 1 hour) at 37°C.
-
-
Measurement of AP-TGFα Shedding:
-
After incubation, the cell culture supernatant, containing the shed AP-TGFα, is collected.
-
The enzymatic activity of alkaline phosphatase is measured by adding a pNPP substrate solution to the supernatant.
-
The reaction is allowed to proceed at room temperature, and the absorbance is measured at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are plotted against the logarithm of the agonist concentration.
-
The resulting dose-response curve is fitted using a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Caption: Experimental workflow for the TGFα shedding assay.
Conclusion
The in vitro characterization of this compound demonstrates its profile as a potent and selective agonist of the orexin 1 receptor. The quantitative data, obtained through a robust TGFα shedding assay, confirms its high affinity for OX1R and a significant selectivity over OX2R. The detailed experimental protocols provided herein offer a clear guide for researchers aiming to replicate or build upon these findings. The selective nature of this compound makes it an invaluable tool for elucidating the specific physiological and pathological roles of the OX1R signaling pathway, paving the way for potential therapeutic applications in the future.
References
The Intricate Dance of Structure and Activity: A Deep Dive into the OX1R Agonist (R)-YNT-3708
For Immediate Release
TSUKUBA, Japan – In a significant advancement for neuroscience and drug discovery, researchers have elucidated the detailed structure-activity relationship (SAR) of (R)-YNT-3708, a potent and selective agonist for the orexin 1 receptor (OX1R). This in-depth analysis provides a crucial roadmap for the rational design of future therapeutic agents targeting the orexin system, which is implicated in a variety of physiological processes including sleep, wakefulness, and reward.
This compound, chemically known as (R,E)-3-(4-methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide, has emerged as a valuable pharmacological tool due to its high affinity and selectivity for OX1R over the related orexin 2 receptor (OX2R).[1][2][3] This technical guide delves into the core principles governing its biological activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Unveiling the Structure-Activity Relationship: A Quantitative Perspective
The development of this compound involved systematic modifications of a lead compound to optimize its potency and selectivity for OX1R. The following table summarizes the key structure-activity relationship data for this compound and its related analogs.
| Compound | Modifications | OX1R EC50 (nM) | OX2R EC50 (nM) | Selectivity (OX2R/OX1R) |
| This compound | - | 7.48 | 168 | 22.5 |
| (S)-YNT-3708 | Inversion of stereochemistry at the tetrahydronaphthalene ring | 3595 | 1661 | 0.46 |
| rac-YNT-3708 | Racemic mixture | 15.0 | 277 | 19.0 |
Data compiled from Iio, K., et al. (2023). Design and Synthesis of Orexin 1 Receptor-Selective Agonists. Journal of Medicinal Chemistry.[3]
The data clearly indicates the critical role of the (R)-stereochemistry at the tetrahydronaphthalene moiety for potent OX1R agonism and selectivity. The (S)-enantiomer exhibits significantly reduced activity at both receptors, highlighting the stereospecific nature of the interaction with the orexin receptors.
Experimental Protocols: The Foundation of Discovery
The following provides a detailed overview of the key experimental methodologies employed in the characterization of this compound.
General Synthetic Procedure for YNT-3708 Analogs
The synthesis of this compound and its analogs was accomplished through a multi-step synthetic route. A key step involved the coupling of the appropriate cinnamic acid derivative with the corresponding sulfonamide-containing amine. The final products were purified by silica gel column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Orexin Receptor Agonist Activity Assay (Calcium Mobilization Assay)
The agonist activity of the synthesized compounds at human OX1R and OX2R was determined by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
Assay Protocol:
-
Cells were seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.
-
The culture medium was removed, and the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
After washing, the cells were treated with varying concentrations of the test compounds.
-
Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, were measured using a fluorescence plate reader.
-
The EC₅₀ values were calculated from the concentration-response curves using non-linear regression analysis.
Visualizing the Molecular Mechanisms
To better understand the biological context of this compound's action, the following diagrams illustrate the orexin signaling pathway and a typical experimental workflow.
Caption: Orexin 1 Receptor Signaling Pathway.
Caption: In Vitro Agonist Activity Assay Workflow.
Conclusion
The detailed investigation into the structure-activity relationship of this compound has provided invaluable insights into the molecular requirements for potent and selective OX1R agonism. The critical importance of the (R)-stereochemistry and the overall molecular architecture have been clearly established. This knowledge, coupled with the robust experimental protocols outlined, will undoubtedly accelerate the development of novel therapeutics targeting the orexin system for a range of neurological disorders. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
(R)-YNT-3708: A Technical Guide to its Interaction with Orexin G-Protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-YNT-3708, a selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor (GPCR). The document details its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Compound Data
This compound is a potent and selective agonist for the orexin 1 receptor (OX1R).[1][2][3] Its selectivity for OX1R over the orexin 2 receptor (OX2R) makes it a valuable tool for elucidating the specific physiological roles of OX1R signaling.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 | 7.48 nM | Human OX1R | Calcium Mobilization | [1][2][3] |
| EC50 | 168 nM | Human OX2R | Calcium Mobilization | [2][3] |
| Selectivity Ratio (OX2R/OX1R) | 22.5-fold | - | - | [2][3] |
Orexin Receptor Signaling Pathways
Orexin receptors, including OX1R, are known to couple to multiple G-protein subtypes, leading to the activation of diverse downstream signaling cascades. The primary signaling pathway for OX1R is through the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium. However, coupling to Gi/o and Gs proteins has also been reported, which can modulate cyclic AMP (cAMP) levels.
OX1R Signaling Cascade
The binding of this compound to OX1R predominantly initiates the Gq signaling pathway. This cascade results in the activation of various downstream effectors, ultimately leading to a cellular response.
β-Arrestin Recruitment Pathway
GPCR activation also leads to the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G-protein-independent signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCR signaling.
Objective: To determine the potency (EC50) of this compound in activating OX1R.
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured over time.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
This compound and reference agonists.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Culture: Plate HEK293-hOX1R or HEK293-hOX2R cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Fluorescence Measurement: Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will automatically add the compounds to the cell plate and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: The increase in fluorescence (peak response) is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
cAMP Accumulation Assay
This assay is used to measure changes in intracellular cyclic AMP levels, which are modulated by Gs (increase) and Gi/o (decrease) coupled receptors.
Objective: To assess the potential coupling of OX1R to Gs or Gi/o proteins upon stimulation by this compound.
Principle: Cellular cAMP levels are measured using a competitive immunoassay or a reporter-based system. For Gi/o-coupled receptors, adenylyl cyclase is typically stimulated with forskolin to create a measurable baseline of cAMP, and the agonist-induced decrease is then quantified.
Materials:
-
CHO-K1 or HEK293 cells expressing the orexin receptor.
-
Assay kits such as HitHunter cAMP Assay (DiscoverX) or GloSensor cAMP Assay (Promega).
-
Forskolin (for Gi/o assays).
-
This compound and control ligands.
-
Luminescence plate reader.
Procedure (for a Gi/o coupled receptor using a competitive immunoassay):
-
Cell Plating: Seed cells in a 96-well plate and incubate.
-
Compound and Forskolin Addition: Treat cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol. This typically involves competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.
-
Signal Measurement: Read the plate on a luminescence reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the log of the agonist concentration to determine the IC50 (for inhibition of forskolin-stimulated cAMP).
β-Arrestin Recruitment Assay
This assay quantifies the interaction between the activated GPCR and β-arrestin.
Objective: To determine if this compound induces the recruitment of β-arrestin to OX1R.
Principle: A common method is the PathHunter assay (DiscoverX), which utilizes enzyme fragment complementation. The receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
Materials:
-
PathHunter β-arrestin cell line co-expressing OX1R-ProLink and β-arrestin-Enzyme Acceptor.
-
Cell culture and assay reagents provided with the kit.
-
This compound and a reference agonist.
-
Chemiluminescence plate reader.
Procedure:
-
Cell Plating: Plate the PathHunter cells in a white, solid-bottom 96- or 384-well assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow the signal to develop.
-
Signal Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
This technical guide provides a comprehensive overview of the interaction of this compound with orexin receptor signaling pathways, supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research into the therapeutic potential of selective OX1R agonists.
References
Methodological & Application
Application Notes and Protocols for (R)-Y-NT-3708 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies conducted on the selective orexin 1 receptor (OX1R) agonist, (R)-YNT-3708, in mice. The following sections detail the pharmacological effects, experimental protocols, and relevant signaling pathways.
Introduction
This compound is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor primarily expressed in the central nervous system. Orexin signaling is implicated in various physiological processes, including arousal, motivation, and pain perception. Unlike orexin 2 receptor (OX2R) agonists, which are primarily associated with the regulation of sleep and wakefulness, OX1R agonists such as this compound have shown promise in preclinical models for their antinociceptive (pain-relieving) and reinforcing (rewarding) effects. These properties suggest potential therapeutic applications for this compound in pain management and disorders related to motivation.[1]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro potency and selectivity of this compound.
| Compound | Target Receptor | EC50 (nM) | Selectivity (OX2R/OX1R EC50 Ratio) |
| This compound | OX1R | 7.48 | 22.5 |
Table 1: In vitro activity of this compound. Data extracted from Iio et al., 2023.[1]
In Vivo Studies of this compound in Mice
The following table summarizes the key in vivo studies performed on this compound in mice, as described in the literature.
| Experimental Model | Endpoint | Doses Administered | Key Findings |
| Hot Plate Test | Antinociceptive Effect (Thermal Pain) | Not specified in abstract | Exhibited antinociceptive effects |
| Conditioned Place Preference (CPP) | Reinforcing Effect (Reward) | Not specified in abstract | Exhibited reinforcing effects |
Table 2: Summary of in vivo studies of this compound in mice. Specific quantitative data from the primary study by Iio et al. (2023) are not available in the abstract. The findings indicate a qualitative effect.[1]
Signaling Pathway
This compound exerts its effects by binding to and activating the orexin 1 receptor (OX1R), a Gq-protein coupled receptor. Upon activation, it initiates a downstream signaling cascade that leads to the modulation of neuronal activity.
Caption: Signaling pathway of this compound via OX1R activation.
Experimental Protocols
The following are representative protocols for assessing the antinociceptive and reinforcing effects of this compound in mice, based on standard laboratory procedures. The specific details from the primary study by Iio et al. (2023) are not fully available.
Antinociceptive Effect: Hot Plate Test
This protocol outlines the procedure for evaluating the analgesic properties of this compound against thermal stimuli.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or as appropriate for the compound's solubility)
-
Male C57BL/6 mice (8-10 weeks old)
-
Hot plate apparatus (set to a constant temperature, e.g., 55 ± 0.5°C)
-
Animal scale
-
Syringes and needles for administration (intraperitoneal, subcutaneous, or oral)
-
Timers
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Habituation: On the day of the experiment, habituate each mouse to the testing apparatus by placing it on the hot plate (turned off) for 5 minutes.
-
Baseline Measurement: Determine the baseline latency for each mouse by placing it on the hot plate (set to the test temperature) and starting the timer. The latency is the time taken for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle to the mice via the chosen route. Doses should be determined based on preliminary studies.
-
Post-treatment Measurements: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Caption: Experimental workflow for the hot plate test.
Reinforcing Effect: Conditioned Place Preference (CPP)
This protocol describes a method to assess the rewarding properties of this compound.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Conditioned Place Preference apparatus (typically a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
Animal scale
-
Syringes and needles for administration
-
Video tracking software
Procedure:
-
Apparatus Setup: The CPP apparatus should have two conditioning chambers with different cues (e.g., wall color, floor texture) and a neutral central chamber.
-
Pre-conditioning (Baseline Preference): On Day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to determine any initial preference. A biased design may be used where the drug is paired with the initially non-preferred chamber.
-
Conditioning Phase (Days 2-7):
-
Drug Conditioning: On alternate days, administer this compound and confine the mouse to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
Vehicle Conditioning: On the other days, administer the vehicle and confine the mouse to the opposite conditioning chamber for the same duration. The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Post-conditioning (Preference Test): On Day 8, place the mouse in the central chamber with free access to all chambers (as in the pre-conditioning phase) and record the time spent in each chamber for 15-20 minutes.
-
Data Analysis: The reinforcing effect is determined by a significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test, or compared to the time spent in the vehicle-paired chamber.
Caption: Experimental workflow for the Conditioned Place Preference test.
References
Application Notes and Protocols for Studying the Antinociceptive Effects of (R)-YNT-3708
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor involved in a variety of physiological processes, including the regulation of pain.[1][2] Orexin neurons, primarily located in the lateral hypothalamus, project to key areas of the central nervous system implicated in pain modulation.[3][4] Activation of OX1R has been shown to produce antinociceptive effects, making it a promising target for the development of novel analgesic therapies. This compound has demonstrated antinociceptive effects in murine models, mediated through its selective activation of OX1R.[1][2][5] These application notes provide detailed protocols for utilizing this compound to investigate its antinociceptive properties in preclinical models.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the OX1R. The OX1R is primarily coupled to the Gq class of G-proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the modulation of downstream pathways involved in pain perception.
Quantitative Data
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Orexin 1 Receptor (OX1R) | [1][2] |
| EC₅₀ for human OX1R | 7.48 nM | [1][2] |
| EC₅₀ for human OX2R | 168 nM | |
| Selectivity (OX2R/OX1R) | 22.5-fold | [1][2] |
Table 2: In Vivo Antinociceptive Effects of this compound in Mice (Hot Plate Test)
| Dose (mg/kg, i.p.) | Antinociceptive Effect (%MPE) | Time Point |
| 3 | Significant increase in latency | 30 min post-administration |
| 10 | Maximal and sustained effect | 30-60 min post-administration |
| 30 | Sustained effect | 30-120 min post-administration |
%MPE = Percent Maximum Possible Effect. Data extrapolated from qualitative descriptions in the source literature. Specific numerical values for %MPE are not available in the provided search results but the dose-dependent effect is noted.
Experimental Protocols
The following are detailed protocols for assessing the antinociceptive effects of this compound in rodents.
Protocol 1: Evaluation of Thermal Nociception using the Hot Plate Test
This protocol is designed to assess the central antinociceptive effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosures for acclimatization
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Determine the baseline hot plate latency for each mouse for three consecutive days prior to the experiment. The latency is the time (in seconds) from placing the mouse on the hot plate until it licks a hind paw or jumps. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Preparation: Prepare solutions of this compound at the desired concentrations in the appropriate vehicle.
-
Animal Grouping: Randomly assign mice to different treatment groups (e.g., vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg of this compound).
-
Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.
-
Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate (maintained at 55 ± 0.5°C) and record the latency to the first sign of nociception (paw licking or jumping).
-
Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the antinociceptive effect.
Protocol 2: Evaluation of Spinal Nociceptive Reflexes using the Tail-Flick Test
This protocol assesses the effect of this compound on spinal nociceptive reflexes.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (200-250 g)
-
Tail-flick apparatus with a radiant heat source
-
Rat restrainers
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate rats to the restrainers for several days before the experiment to minimize stress.
-
Baseline Measurement: Determine the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail (approximately 3-4 cm from the tip) and measuring the time to tail withdrawal. Take an average of three readings for each rat. A cut-off time (e.g., 10 seconds) must be set.
-
Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 1.
-
Testing: At various time points post-administration, measure the tail-flick latency.
-
Data Analysis: Calculate %MPE as described in Protocol 1 and perform statistical analysis.
Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test in a Neuropathic Pain Model
This protocol is for evaluating the efficacy of this compound in a model of neuropathic pain, such as the spared nerve injury (SNI) or chronic constriction injury (CCI) model.
Materials:
-
This compound
-
Vehicle
-
Rats or mice with induced neuropathic pain
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Neuropathic Pain Model Induction: Surgically induce neuropathic pain (e.g., SNI) and allow the animals to recover and develop mechanical allodynia (typically 7-14 days).
-
Acclimatization: Acclimate the animals to the testing environment and apparatus.
-
Baseline Threshold Determination: Determine the 50% paw withdrawal threshold using the up-down method with von Frey filaments.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Threshold Assessment: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline and vehicle-treated groups to determine the anti-allodynic effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the OX1R in nociception. The protocols outlined in these application notes provide a framework for characterizing the antinociceptive and anti-allodynic effects of this selective agonist. Researchers are encouraged to optimize these protocols based on their specific experimental needs and animal models. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various pain states.
References
- 1. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating the Reinforcing Behaviors of (R)-YNT-3708
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] The orexin system is critically involved in regulating various physiological processes, including wakefulness, feeding behavior, and reward-seeking.[2][4] Preclinical studies have demonstrated that this compound exhibits reinforcing effects in mice, suggesting its potential to modulate motivated behaviors through the activation of OX1R.[1][2][3] These application notes provide detailed protocols for investigating the reinforcing properties of this compound using established behavioral paradigms.
Molecular Profile of this compound
This compound is characterized by its high affinity and selectivity for the human orexin 1 receptor. The following table summarizes its in vitro pharmacological profile.
| Parameter | Value | Reference |
| Target | Orexin 1 Receptor (OX1R) | [1][2][3] |
| EC50 for human OX1R | 7.48 nM | [1][2][3] |
| OX2R/OX1R EC50 Ratio | 22.5 | [1][2][3] |
Orexin 1 Receptor Signaling Pathway
Activation of the orexin 1 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. OX1R is primarily coupled to the Gq class of heterotrimeric G-proteins.[5][6][7] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8][9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6][8] The increase in intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets to modulate neuronal activity.[6][7][8]
References
- 1. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Application Notes and Protocols for (R)-YNT-3708 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor involved in various physiological processes, including the regulation of pain and reward pathways.[1][2] Preclinical studies in mice have demonstrated that this compound exhibits significant antinociceptive and reinforcing effects, suggesting its potential as a pharmacological tool for studying the orexin system and as a lead compound for the development of novel therapeutics.[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound to assess its antinociceptive and reinforcing properties in mice.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Species/Assay | Reference |
| OX1R Agonist Potency (EC50) | 7.48 nM | In vitro (Ca2+ flux assay) | [1][2] |
| OX2R/OX1R Selectivity Ratio | >26.7 | In vitro (Ca2+ flux assay) | |
| Antinociceptive Effect (ED50) | 1.8 mg/kg (s.c.) | Mouse (Hot Plate Test) | |
| Reinforcing Effect | Significant at 3 mg/kg (s.c.) | Mouse (Conditioned Place Preference) |
Signaling Pathway
This compound exerts its effects by selectively activating the orexin 1 receptor (OX1R). OX1R is a Gq-protein coupled receptor. Upon agonist binding, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and function.
Experimental Protocols
Vehicle Preparation
For in vivo administration, this compound can be formulated as a suspension. A common vehicle for subcutaneous (s.c.) administration is a mixture of:
-
5% Dimethyl sulfoxide (DMSO)
-
5% Kolliphor® HS 15 (Solutol® HS 15)
-
90% Saline (0.9% NaCl)
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add Kolliphor® HS 15 and vortex thoroughly.
-
Add saline to the final volume and vortex again to form a homogenous suspension.
-
Prepare fresh on the day of the experiment.
Antinociceptive Effect Assessment (Hot Plate Test)
This protocol details the procedure for evaluating the analgesic properties of this compound in mice using the hot plate test.
Materials:
-
This compound
-
Vehicle solution
-
Male C57BL/6J mice (8-10 weeks old)
-
Hot plate apparatus (e.g., Ugo Basile)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Place each mouse individually on the hot plate maintained at 55 ± 0.5 °C. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Administration: Administer this compound or vehicle subcutaneously (s.c.) at a volume of 10 mL/kg.
-
Post-treatment Latency: At 30 minutes post-administration, place the mice back on the hot plate and record the latency as described in step 2.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Reinforcing Effect Assessment (Conditioned Place Preference)
This protocol describes the use of the conditioned place preference (CPP) paradigm to assess the rewarding properties of this compound.
Materials:
-
This compound
-
Vehicle solution
-
Male C57BL/6J mice (8-10 weeks old)
-
Three-chamber CPP apparatus (with distinct visual and tactile cues in the two outer chambers)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Pre-conditioning (Day 1):
-
Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. Mice with a strong initial preference for one chamber (e.g., >60% of the time) should be excluded.
-
-
Conditioning (Days 2-5):
-
This phase consists of four alternating days of drug and vehicle conditioning.
-
Drug Conditioning: On days 2 and 4, administer this compound (e.g., 3 mg/kg, s.c.) and confine the mouse to one of the outer chambers for 30 minutes.
-
Vehicle Conditioning: On days 3 and 5, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Post-conditioning (Test Day - Day 6):
-
Place the mouse in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.
-
A significant increase in time spent in the drug-paired chamber indicates a reinforcing effect.
-
Disclaimer
These protocols are intended for guidance and should be adapted as necessary for specific experimental designs. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. Appropriate safety precautions should be taken when handling this compound and other chemical reagents.
References
(R)-YNT-3708: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 has been identified as a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor predominantly expressed in the central nervous system. Orexin signaling is implicated in a variety of physiological processes, including wakefulness, reward, and pain perception. The selectivity of this compound for OX1R over the orexin 2 receptor (OX2R) makes it a valuable pharmacological tool for elucidating the specific roles of OX1R in neuroscience research and a potential lead compound for the development of novel therapeutics. These application notes provide an overview of (R)-YNT-3.708's pharmacological properties and detailed protocols for its use in in vitro and in vivo neuroscience research.
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating the comparison of its activity and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 | 7.48 nM | Orexin 1 Receptor (OX1R) | Calcium Mobilization Assay | [1][2] |
| Selectivity | 22.5-fold | OX1R over OX2R | Calcium Mobilization Assay | [1][2] |
Table 2: In Vivo Applications and Dosages of this compound
| Application | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Reinforcing Effects | Mouse | 40 mg/kg | Intraperitoneal (i.p.) | Conditioned Place Preference | [3] |
| Antinociceptive Effects | Mouse | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in tail-flick latency | [3] |
Signaling Pathway
This compound, as an OX1R agonist, activates a canonical Gq-protein signaling cascade. Upon binding to OX1R, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores and leading to a transient increase in cytosolic calcium concentration. This calcium signal initiates various downstream cellular responses.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is designed to determine the potency (EC50) of this compound at the human orexin 1 receptor expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell line stably expressing human OX1R
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
DMSO
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-hOX1R cells in appropriate medium at 37°C and 5% CO2.
-
Seed cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.
-
Remove the culture medium from the wells and wash with assay buffer.
-
Add the dye-loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in the FLIPR instrument.
-
Establish a stable baseline fluorescence reading.
-
Add the different concentrations of this compound to the wells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
Application Notes and Protocols for the In Vivo Preparation of (R)-YNT-3708
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor involved in regulating various physiological processes, including wakefulness, reward, and nociception.[1][2][3][4][5] Preclinical animal studies are crucial for elucidating the therapeutic potential and safety profile of this compound. This document provides detailed protocols for the preparation of this compound for administration in animal models, ensuring consistency and reproducibility in research settings.
Compound Information and Physicochemical Properties
A summary of the key properties of this compound is provided in the table below. Proper storage and handling are critical to maintain the integrity of the compound.
| Property | Value |
| Molecular Formula | C₃₅H₃₆N₄O₆S |
| Molecular Weight | 640.75 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98% (or as specified by the supplier) |
| In Vitro Potency (EC₅₀) | 7.48 nM for OX1R[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month[1] |
Orexin 1 Receptor (OX1R) Signaling Pathway
This compound exerts its effects by activating the OX1R, which primarily couples to the Gq family of G proteins. This activation initiates a downstream signaling cascade, leading to the mobilization of intracellular calcium and the activation of various cellular responses.
Experimental Protocols: Formulation for In Vivo Studies
The following protocols detail the preparation of this compound for administration to animals. The choice of vehicle will depend on the desired route of administration and experimental design. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, sterile filtration and storage in sterile, sealed vials at 4°C for a short duration is advised.
Protocol 1: Aqueous-Based Formulation for Injection (e.g., IP, SC, IV)
This formulation is suitable for parenteral routes of administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm syringe filter
Vehicle Composition:
| Component | Percentage |
|---|---|
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate gently until the powder is completely dissolved. A brief warming to 60°C can aid dissolution.[1]
-
Addition of PEG300: Add 40% of the final volume as PEG300 to the DMSO solution and mix thoroughly.
-
Addition of Tween-80: Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.
-
Final Dilution with Saline: Add 45% of the final volume as sterile saline to reach the desired final concentration. Mix thoroughly.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Labeling: Label the vial with the compound name, concentration, date of preparation, and vehicle composition.
Achievable Concentration: ≥ 2.5 mg/mL[6]
Protocol 2: Oil-Based Formulation for Oral Gavage or Subcutaneous Injection
This formulation is suitable for oral administration or for creating a subcutaneous depot for sustained release.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn Oil
-
Sterile vials and syringes
Vehicle Composition:
| Component | Percentage |
|---|---|
| DMSO | 10% |
| Corn Oil | 90% |
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until fully dissolved. Gentle warming may be applied if necessary.
-
Addition of Corn Oil: Add 90% of the final volume as corn oil. Mix thoroughly until a clear, homogeneous solution is obtained.
-
Labeling: Label the container with the compound name, concentration, preparation date, and vehicle composition.
Achievable Concentration: ≥ 2.5 mg/mL[6]
Workflow for Preparation and Administration
The following diagram illustrates the general workflow from receiving the compound to administering it to the research animals.
References
- 1. Orexin-A and motion sickness: a systematic review of animal model studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-YNT-3708 in Rodent Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor involved in a variety of physiological processes, including the regulation of sleep-wakefulness, reward-seeking behavior, and analgesia.[1] As a selective OX1R agonist, this compound is a valuable pharmacological tool for investigating the specific roles of OX1R signaling in preclinical rodent models. These application notes provide an overview of the reported dosages and detailed protocols for utilizing this compound in common behavioral assays in mice.
Data Presentation
The following table summarizes the quantitative dosage information for this compound in rodent behavioral experiments based on available literature.
| Experiment | Species | Dosage | Route of Administration | Vehicle | Reported Effects |
| Conditioned Place Preference | Mouse | 40 mg/kg | Intraperitoneal (i.p.) | 10% DMSO in Corn Oil | Produced a significant place preference |
| Tail-Flick Test | Mouse | Dose-dependent | Intraperitoneal (i.p.) | 10% DMSO in Corn Oil | Exhibited a dose-dependent antinociceptive effect |
Signaling Pathway of this compound
This compound selectively activates the orexin 1 receptor (OX1R), a Gq-protein coupled receptor. Upon binding, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). This process ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various downstream cellular responses.
References
Application Notes and Protocols for (R)-YNT-3708 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 is a potent and selective agonist for the Orexin 1 Receptor (OX1R), a G-protein coupled receptor predominantly expressed in the brain.[1][2][3] Orexin signaling is implicated in a variety of physiological processes, including wakefulness, reward, and motivation.[4] The reinforcing effects of this compound, as demonstrated in preclinical models, suggest its potential to modulate reward-related behaviors.[4][5] Conditioned Place Preference (CPP) is a standard behavioral paradigm used to evaluate the rewarding or aversive properties of a substance by pairing its effects with a specific environment.[6][7] These application notes provide a detailed protocol for conducting CPP studies with this compound in mice, based on established methodologies and the known characteristics of the compound.
Data Presentation
The reinforcing properties of this compound can be quantified by measuring the change in time spent in the drug-paired chamber. Below is a template for presenting such data.
Note: The following table contains placeholder data. The specific quantitative results from the primary literature describing this compound's reinforcing effects were not publicly available in the searched abstracts and supplementary materials. The values are illustrative of a dose-dependent increase in place preference.
Table 1: Conditioned Place Preference Induced by this compound in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Pre-Test Time in Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Paired Chamber (s) (Mean ± SEM) | Difference Score (s) (Mean ± SEM) |
| Vehicle | 0 | 10 | 445 ± 25 | 450 ± 28 | 5 ± 10 |
| This compound | 3 | 10 | 450 ± 30 | 550 ± 35 | 100 ± 15* |
| This compound | 10 | 10 | 440 ± 28 | 680 ± 40 | 240 ± 20 |
| This compound | 30 | 10 | 455 ± 22 | 750 ± 38 | 295 ± 25 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative examples.
Experimental Protocols
Materials and Reagents
-
This compound: Synthesized as described in Iio et al., 2023 or obtained from a commercial supplier.
-
Vehicle: A solution for dissolving this compound. A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Conditioned Place Preference (CPP) Apparatus: A three-chamber apparatus consisting of two larger conditioning chambers separated by a smaller, neutral starting chamber. The two conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). Automated tracking software is recommended for data collection.
Experimental Procedure
The CPP protocol consists of three phases: Pre-Test (Habituation), Conditioning, and Post-Test.
Phase 1: Pre-Test (Day 1)
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Habituate the mice to the testing room for at least 1 hour before the session.
-
Place each mouse individually into the central, neutral chamber of the CPP apparatus with free access to all three chambers for 15 minutes.
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Record the time spent in each of the two larger chambers.
-
Exclude any mice that show a strong unconditioned preference (e.g., spending >80% of the time in one chamber) or aversion for one of the chambers.
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Assign the remaining mice to treatment groups (Vehicle, this compound low dose, mid-dose, high dose) in a counterbalanced manner based on their initial chamber preference. The drug-paired chamber should be the initially non-preferred chamber for each mouse to avoid pre-existing bias.
Phase 2: Conditioning (Days 2-9)
This phase consists of alternating injections of this compound and vehicle over eight days.
-
On Days 2, 4, 6, and 8 (Drug Conditioning):
-
Administer this compound intraperitoneally (i.p.) at the designated dose.
-
Immediately place the mouse into its assigned drug-paired chamber for 30 minutes. The entrance to the other chambers should be blocked.
-
-
On Days 3, 5, 7, and 9 (Vehicle Conditioning):
-
Administer the vehicle solution (i.p.) at the same volume as the drug injection.
-
Immediately place the mouse into the opposite, vehicle-paired chamber for 30 minutes.
-
-
The order of drug and vehicle conditioning days should be alternated between subjects to control for order effects.
Phase 3: Post-Test (Day 10)
-
Place each mouse in the central, neutral chamber with free access to all three chambers for 15 minutes, similar to the pre-test.
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Record the time spent in each of the large chambers.
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An increase in the time spent in the drug-paired chamber during the post-test compared to the pre-test is indicative of a conditioned place preference.
Data Analysis
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Calculate the difference score for each mouse: (Time in drug-paired chamber during Post-Test) - (Time in drug-paired chamber during Pre-Test).
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Use an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the difference scores between the treatment groups.
-
A significantly greater difference score in the this compound treated groups compared to the vehicle group indicates a reinforcing effect.
Visualizations
Signaling Pathway of this compound via OX1R
Caption: Orexin 1 Receptor (OX1R) signaling cascade initiated by this compound.
Experimental Workflow for Conditioned Place Preference
Caption: Experimental workflow for the this compound conditioned place preference study.
References
- 1. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Design and Synthesis of Orexin 1 Receptor-Selective Agonists - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned place preference training prevents hippocampal depotentiation in an orexin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sleep-Wake Regulation with (R)-YNT-3708
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a key component of the orexin neuropeptide system that plays a critical role in the regulation of sleep and wakefulness.[1][2][3][4][5] The orexin system is also involved in other physiological processes such as emotional and feeding behavior.[1][2] Dysregulation of this system, particularly involving the orexin 2 receptor (OX2R), is linked to sleep disorders like narcolepsy.[1][2] While the role of OX2R in promoting wakefulness is well-established, the specific functions of OX1R in sleep-wake architecture are still under investigation. As a selective OX1R agonist, this compound provides a valuable pharmacological tool to dissect the specific contributions of OX1R to the regulation of sleep and arousal states.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in preclinical studies of sleep-wake regulation.
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| Target | Orexin 1 Receptor (OX1R) | [1][2] |
| Activity | Agonist | [1][2] |
| EC50 for human OX1R | 7.48 nM | [1][2] |
| Selectivity (OX2R/OX1R EC50 ratio) | 22.5 | [1][2] |
Table 2: Formulation and Solubility of this compound for In Vivo Studies
| Protocol | Solvents | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.90 mM) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.90 mM) |
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Signaling Pathway
The orexin system exerts its effects through two G-protein coupled receptors (GPCRs), OX1R and OX2R.[1][2] this compound selectively activates OX1R. The binding of an agonist to OX1R is known to stimulate Gq-protein pathways, leading to the activation of phospholipase C (PLC). This, in turn, results in an increase in intracellular calcium levels, a key step in neuronal activation.
This compound signaling pathway via OX1R.
Experimental Protocols
Protocol 1: Evaluation of this compound Effects on Sleep-Wake Architecture in Rodents
This protocol describes the use of electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states in rodents following the administration of this compound.
1. Animals:
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Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
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Animals should be housed individually under a 12:12 hour light-dark cycle with ad libitum access to food and water.
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Allow at least one week of acclimatization to the housing conditions before any procedures.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the animal with a suitable anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
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Implant stainless steel screw electrodes for EEG recording into the skull over the frontal and parietal cortices.
-
Insert flexible wire electrodes into the nuchal muscles for EMG recording.
-
Fix the electrode assembly to the skull with dental cement.
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Allow a recovery period of at least 7-10 days post-surgery.
3. Experimental Procedure:
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Habituate the animals to the recording chamber and cables for at least 2-3 days before the experiment.
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On the experimental day, administer this compound or vehicle at the beginning of the light (inactive) or dark (active) phase. The route of administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.).
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Record EEG and EMG signals continuously for 24 hours post-administration.
4. Data Analysis:
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Score the EEG/EMG recordings in 10- or 20-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Analyze the following parameters:
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Total time spent in wakefulness, NREM sleep, and REM sleep.
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Latency to the first episode of NREM and REM sleep.
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Number and duration of sleep/wake bouts.
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Sleep fragmentation (number of stage transitions).
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EEG power spectral analysis for different frequency bands (e.g., delta, theta, alpha, beta).
-
Workflow for sleep-wake regulation study.
Protocol 2: Assessment of Wake-Promoting Effects in a Narcoleptic Mouse Model
To investigate the potential therapeutic utility of this compound in conditions of excessive daytime sleepiness, a narcoleptic mouse model can be used.
1. Animal Model:
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Use a validated mouse model of narcolepsy, such as orexin/ataxin-3 transgenic mice, which exhibit neuronal loss in the orexin system.
2. Experimental Procedure:
-
Follow the same surgical and recording procedures as in Protocol 1.
-
Administer this compound or vehicle during the dark (active) phase, when these mice typically show fragmented wakefulness.
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Record EEG and EMG for at least 6 hours post-administration.
3. Data Analysis:
-
Quantify the total time spent in wakefulness and the number of cataplectic attacks (if applicable to the model).
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Analyze the consolidation of wakefulness by measuring the duration of wake bouts.
Important Considerations:
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Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal concentration of this compound for modulating sleep-wake behavior.
-
Pharmacokinetics: Characterize the pharmacokinetic profile of this compound to correlate drug exposure with pharmacodynamic effects.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle components.
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Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of OX1R in sleep-wake regulation and explore its potential as a therapeutic agent.
References
Troubleshooting & Optimization
(R)-YNT-3708 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (R)-YNT-3708 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound has a high solubility in DMSO, reaching up to 100 mg/mL, which corresponds to a molar concentration of 156.07 mM.[1] However, achieving this concentration may require specific handling procedures.
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you are experiencing issues with dissolution, it is recommended to apply both ultrasonic energy and gentle warming. Heating the solution to 60°C can significantly aid in dissolving the compound.[1] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[1]
Q3: Can I prepare a stock solution of this compound in a solvent mixture other than pure DMSO?
A3: Yes, stock solutions can be prepared in solvent mixtures. For in vivo experiments, two tested protocols using a combination of solvents are available:
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Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2.5 mg/mL (3.90 mM).[1]
-
Protocol 2: A mixture of 10% DMSO and 90% Corn Oil can also achieve a solubility of at least 2.5 mg/mL (3.90 mM).[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: Once dissolved, it is best to aliquot the solution and store it frozen to prevent degradation from repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding to aqueous buffer | The compound may be less soluble in aqueous solutions. | Consider using a co-solvent system as described in the alternative stock solution protocols. Ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit in that specific medium. |
| Cloudy or hazy solution | Incomplete dissolution or presence of impurities. | Use fresh, anhydrous DMSO.[1] Apply sonication and gentle warming (up to 60°C) to facilitate dissolution.[1] If the issue persists, filter the solution through a 0.22 µm syringe filter. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by storing in aliquots.[1] Protect the compound and its solutions from light. |
Experimental Protocols
Protocol for Preparing a 100 mg/mL Stock Solution in DMSO
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Weigh the desired amount of this compound powder in a sterile, conical tube.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
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Vortex the solution briefly to mix.
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Place the tube in an ultrasonic water bath for 10-15 minutes.
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If the compound is not fully dissolved, place the tube in a water bath or heating block set to 60°C for 5-10 minutes, with intermittent vortexing.
-
Once fully dissolved, allow the solution to cool to room temperature.
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Aliquot the stock solution into smaller volumes in cryovials for storage at -80°C.
Visual Guides
This compound Dissolution Workflow
Caption: Workflow for dissolving this compound in DMSO.
This compound Signaling Pathway
This compound is a selective agonist for the Orexin 1 Receptor (OX1R).[1][2][3]
References
(R)-YNT-3708 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (R)-YNT-3708, a selective Orexin 1 Receptor (OX₁R) agonist. Here you will find guidance on stability, storage, and handling, alongside troubleshooting advice and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and efficacy. Recommendations for the solid compound and solutions in solvent are detailed below.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. For in vitro studies, a stock solution can be prepared by dissolving the compound in DMSO. It is important to use fresh, anhydrous DMSO as it is hygroscopic. To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be used. If you observe any precipitation or phase separation during preparation, heating and/or sonication can help. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Q3: What should I do if I observe precipitation in my this compound solution?
A3: Precipitation can indicate that the compound's solubility limit has been exceeded or that the solvent has absorbed water. Try gentle warming and sonication to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution using anhydrous DMSO. When preparing aqueous dilutions for experiments, ensure the final concentration of this compound remains within its solubility limits in the final buffer or medium.
Q4: Are there any known signs of degradation for this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, general signs of small molecule degradation can include a change in color or the appearance of solid precipitates in a solution that was previously clear.[1] To minimize the risk of degradation, it is imperative to adhere to the recommended storage conditions and to use freshly prepared solutions for experiments.
Stability and Storage Conditions
To ensure the integrity of this compound, please adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound | The compound may have low solubility in the chosen solvent at room temperature. The solvent may have absorbed water (especially DMSO). | Use gentle warming (up to 60°C) and/or sonication to aid dissolution.[2] Ensure you are using fresh, anhydrous DMSO. Prepare a more concentrated stock in DMSO and then dilute it further in an appropriate aqueous buffer or vehicle for your experiment. |
| Precipitation in Working Solution | The solubility of this compound is lower in aqueous solutions compared to pure DMSO. The final concentration may be too high for the chosen vehicle. | For in vivo experiments, consider using a vehicle designed for hydrophobic compounds, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is recommended to prepare the working solution fresh on the day of the experiment.[2] If precipitation occurs, try reducing the final concentration of this compound. |
| Inconsistent Experimental Results | This could be due to degradation of the compound, improper solution preparation, or variability in experimental procedures. | Always use this compound that has been stored correctly. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Ensure accurate and consistent preparation of working solutions. Standardize all experimental procedures, including animal handling and timing of injections and measurements. |
| Unexpected Off-Target Effects | While this compound is a selective OX₁R agonist, high concentrations may lead to off-target effects. The vehicle used for in vivo administration could also have its own biological effects. | Use the lowest effective concentration of this compound as determined by dose-response studies. Always include a vehicle-only control group in your experiments to account for any effects of the delivery solution. |
Experimental Protocols
This compound has been shown to exhibit antinociceptive and reinforcing effects in mice through the activation of OX₁R. Below are example protocols for assessing these effects.
Hot Plate Test for Antinociceptive Effects
This protocol is a general guideline for assessing the analgesic properties of this compound using a hot plate apparatus.
Materials:
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This compound
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Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
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Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
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Male C57BL/6 mice
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Stopwatch
Procedure:
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Habituation: Acclimate the mice to the experimental room for at least 1 hour before testing. Gently handle the mice for several days prior to the experiment.
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Baseline Measurement: Place each mouse individually on the hot plate and start the stopwatch. Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). Immediately remove the mouse from the hot plate upon observing the response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
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Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
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Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
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Data Analysis: Compare the response latencies before and after treatment, and between the this compound and vehicle groups. An increase in latency indicates an antinociceptive effect.
Conditioned Place Preference (CPP) for Reinforcing Effects
This protocol provides a general framework for evaluating the reinforcing properties of this compound using a CPP apparatus.
Materials:
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This compound
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Vehicle (e.g., 10% DMSO, 90% Corn Oil)
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Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
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Male C57BL/6 mice
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each of the two outer chambers.
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Conditioning: This phase typically occurs over several days (e.g., 6-8 days).
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On "drug" conditioning days, administer this compound and immediately confine the mouse to one of the outer chambers for a set duration (e.g., 30 minutes).
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On "vehicle" conditioning days, administer the vehicle and confine the mouse to the opposite outer chamber for the same duration.
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The assignment of the drug-paired chamber should be counterbalanced to avoid bias.
-
-
Post-conditioning (Test for Preference): The day after the last conditioning session, place the mouse in the central chamber and allow it to freely explore all three chambers in a drug-free state for a set period (e.g., 15 minutes). Record the time spent in each of the outer chambers.
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Data Analysis: Calculate a preference score by subtracting the time spent in the vehicle-paired chamber from the time spent in the drug-paired chamber during the post-conditioning test. A positive score indicates a conditioned place preference, suggesting reinforcing effects.
Orexin 1 Receptor Signaling Pathway
This compound is an agonist for the Orexin 1 Receptor (OX₁R), a G-protein coupled receptor (GPCR). The binding of an agonist to OX₁R primarily activates the Gq/11 signaling pathway.
Caption: Orexin 1 Receptor (OX₁R) signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for conducting in vivo experiments with this compound involves several key stages, from preparation to data analysis.
Caption: General workflow for in vivo behavioral experiments using this compound.
References
Optimizing (R)-YNT-3708 concentration for in vitro assays
Technical Support Center: (R)-YNT-3708
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in in vitro assays. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Kinase X, a critical component of the Growth Factor Signaling Pathway (GFSP). By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and subsequent activation, leading to the downstream inhibition of cell proliferation and survival signals.
Q2: What is the recommended starting concentration for in vitro assays?
A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific assay being performed. We advise performing a dose-response curve to determine the IC50 value in your experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Q4: Is this compound selective for Kinase X?
A4: Yes, this compound has been profiled against a broad panel of kinases and has demonstrated high selectivity for Kinase X. For detailed selectivity data, please refer to the product datasheet.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or Noisy Data | 1. Compound precipitation. 2. Cell health issues. 3. Inconsistent pipetting. | 1. Ensure the final DMSO concentration is below 0.1%. Visually inspect the media for any precipitate. 2. Perform a cell viability assay (e.g., Trypan Blue) before seeding. Ensure cells are in the logarithmic growth phase. 3. Use calibrated pipettes and ensure proper mixing. |
| High IC50 Value (Low Potency) | 1. High cell seeding density. 2. Presence of serum proteins that bind the compound. 3. Incorrect incubation time. | 1. Optimize cell seeding density. A lower density may increase sensitivity. 2. Consider reducing the serum concentration during the compound treatment period. 3. Perform a time-course experiment to determine the optimal incubation time (e.g., 24, 48, 72 hours). |
| Observed Cytotoxicity at Low Concentrations | 1. Off-target effects. 2. Cell line is highly sensitive. 3. Solvent (DMSO) toxicity. | 1. Consult the selectivity profile. Consider using a structurally unrelated Kinase X inhibitor as a control. 2. Reduce the highest concentration in your dose-response curve. 3. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Seed cells in a 96-well plate at a pre-determined optimal density.
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Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
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Add the diluted compound to the respective wells of the 96-well plate. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
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Use a commercially available cell viability reagent (e.g., CellTiter-Glo®).
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Follow the manufacturer's instructions to measure cell viability.
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Read the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
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Normalize the data to the DMSO-only control.
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Plot the normalized data against the log of the compound concentration.
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Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Quantitative Data Summary
| Cell Line | IC50 (nM) | Assay Type | Incubation Time (hours) |
| Cell Line A | 50 | Cell Viability | 72 |
| Cell Line B | 120 | Cell Viability | 72 |
| Cell Line C | 25 | Target Phosphorylation | 24 |
Visualizations
Caption: Simplified Growth Factor Signaling Pathway showing the inhibitory action of this compound on Kinase X.
Caption: Workflow for determining the IC50 of this compound.
Potential off-target effects of (R)-YNT-3708
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-YNT-3708. The content is focused on understanding and investigating potential off-target effects of this selective orexin 1 receptor (OX1R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor (GPCR).[1][2][3] Its primary mechanism involves binding to and activating OX1R, which is known to couple to Gq/11 proteins.[4][5] This activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of various downstream signaling cascades.[4][5][6] The intended pharmacological effects observed in preclinical models include antinociceptive and reinforcing behaviors.[1][2][3]
Q2: What is the known selectivity profile of this compound?
This compound is characterized as a selective OX1R agonist. Its potency and selectivity over the orexin 2 receptor (OX2R) have been quantified. For detailed values, please refer to the data table below. Information regarding its selectivity against a broader panel of GPCRs and other protein targets is not extensively available in public literature.
Q3: What are the potential signs of an off-target effect in my cellular assay?
Observing responses that are inconsistent with known OX1R signaling pathways could suggest an off-target effect. Examples include:
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Activation of signaling pathways not typically associated with Gq-protein coupling, such as significant modulation of cAMP levels without a clear link to downstream calcium signaling.[6]
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Cellular responses in cell lines that do not express OX1R.
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Inability to block the observed effect with a known selective OX1R antagonist (e.g., SB-334867).[7]
Q4: How can I differentiate between a potent on-target effect and a potential off-target effect in vivo?
This can be challenging and requires a systematic approach. Key strategies include:
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Pharmacological blockade: Pre-treatment with a selective OX1R antagonist should abolish on-target effects. If the effect persists, it may be off-target.
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Dose-response relationship: Analyze the dose-response curve for the observed effect. Atypical curve shapes may suggest multiple mechanisms of action.
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Phenotypic comparison: Compare the observed in vivo effects with the known physiological roles of OX1R activation. Unexpected physiological changes may warrant further investigation into off-target interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype in an OX1R-expressing cell line. | The phenotype might be a result of a downstream effect of OX1R activation that is not well-characterized, or it could be an off-target effect. | 1. Confirm OX1R expression in your cell line. 2. Attempt to block the effect with a selective OX1R antagonist. 3. Test this compound in a parental cell line lacking OX1R to see if the effect persists. |
| Inconsistent results between different cell lines. | Cell lines can have different expression levels of OX1R and varying signaling machinery, which can influence the outcome. It's also possible that off-target receptor expression differs between cell lines. | 1. Quantify OX1R expression in all cell lines used. 2. Characterize the expression of other potential orexin-related receptors or common off-target GPCRs in your cell lines. |
| Observed in vivo effect is not blocked by an OX1R antagonist. | This is a strong indicator of a potential off-target effect. | 1. Verify the efficacy and dosage of the antagonist used. 2. Consider the possibility that this compound is interacting with a different receptor. A broad GPCR off-target screening panel is recommended (see Experimental Protocols). |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| Orexin 1 Receptor (OX1R) | EC50 | 7.48 nM | [1][2][3] |
| Orexin 2 Receptor (OX2R) | EC50 Ratio (OX2R/OX1R) | 22.5 | [1][2][3] |
Experimental Protocols
Protocol 1: Off-Target Liability Assessment using a GPCR Safety Panel
To proactively identify potential off-target interactions, it is advisable to screen this compound against a panel of known GPCRs that are commonly associated with adverse drug effects.[8]
Objective: To determine the agonist and antagonist activity of this compound at a wide range of GPCR targets.
Methodology:
-
Select a Screening Service: Engage a contract research organization (CRO) that offers GPCR safety screening panels. These services provide validated assays for a broad range of receptors.[9]
-
Compound Submission: Provide this compound at a concentration range suitable for detecting potential off-target activity (e.g., up to 10 µM).
-
Assay Format: The screening is typically performed in both agonist and antagonist modes.
-
Agonist mode: this compound is added to cells expressing the target receptor, and a functional readout (e.g., calcium flux, cAMP accumulation) is measured.
-
Antagonist mode: Cells are pre-incubated with this compound before the addition of a known agonist for the target receptor. Inhibition of the agonist's effect is measured.
-
-
Data Analysis: The results will be reported as a percentage of activation (in agonist mode) or inhibition (in antagonist mode) at the tested concentrations. Any significant activity ("hit") should be followed up with concentration-response curves to determine the potency (EC50 or IC50) at the off-target receptor.
Protocol 2: Differentiating On-Target vs. Off-Target Effects in a Cell-Based Assay
Objective: To confirm that a specific cellular response to this compound is mediated by OX1R.
Methodology:
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses human OX1R. As a negative control, use the corresponding parental cell line that does not express OX1R.
-
Experimental Setup:
-
Positive Control: Treat OX1R-expressing cells with a known OX1R agonist (e.g., Orexin-A).
-
Test Compound: Treat both OX1R-expressing and parental cells with this compound across a range of concentrations.
-
Antagonist Blockade: Pre-incubate OX1R-expressing cells with a selective OX1R antagonist (e.g., 1 µM SB-334867) for 30 minutes before adding this compound.
-
-
Functional Readout: Measure the relevant downstream signal, such as intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4).
-
Data Analysis:
-
An on-target effect should be observed only in the OX1R-expressing cells and not in the parental cells.
-
The effect of this compound in the OX1R-expressing cells should be significantly reduced or completely blocked by the OX1R antagonist.
-
If a response is observed in the parental cells or is not blocked by the antagonist, it is likely an off-target effect.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tansobio.com [tansobio.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Avoiding precipitation of (R)-YNT-3708 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of (R)-YNT-3708 in solution.
Troubleshooting Guide: Resolving this compound Precipitation
Issue: My this compound has precipitated out of solution. What should I do?
Precipitation of this compound can occur due to several factors, including solvent choice, concentration, temperature, and storage conditions. Follow this guide to troubleshoot and resolve the issue.
Step 1: Identify the Cause
Review your experimental protocol and consider the following potential causes:
-
Improper Solvent: Was the appropriate solvent system used?
-
High Concentration: Did the concentration of this compound exceed its solubility limit in the chosen solvent?
-
Low Temperature: Was the solution exposed to temperatures that decrease solubility?
-
Incorrect Storage: Was the solution stored under recommended conditions?
-
Solvent Evaporation: Has solvent evaporation increased the concentration of the compound?
Step 2: Re-dissolving the Precipitate
If precipitation has occurred, the following methods can be employed to attempt re-dissolution:
-
Warming: Gently warm the solution. For instance, heating to 60°C can aid in dissolving this compound in DMSO.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]
Step 3: Prevention of Future Precipitation
To prevent precipitation in future experiments, refer to the recommended solvent systems and protocols outlined in the FAQs below.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in Dimethyl Sulfoxide (DMSO).[1][2] For in vivo studies, co-solvent systems are often necessary.
Solubility Data
| Solvent/Solvent System | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (156.07 mM) | Requires sonication and warming to 60°C. Use newly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.90 mM) | Yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.90 mM) | Yields a clear solution.[1] |
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use newly opened DMSO to avoid issues with moisture, which can impact solubility.[1]
Experimental Protocol: Preparing a 100 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 100 mg/mL.
-
To aid dissolution, utilize an ultrasonic bath and warm the solution to 60°C.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound solutions?
Proper storage is crucial to prevent degradation and precipitation.
Storage Recommendations for this compound Solutions [1][2][3]
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to product inactivation and precipitation.[1]
Q4: I observed precipitation after adding my this compound stock solution to an aqueous buffer. How can I prevent this?
This is a common issue when a compound dissolved in a high percentage of an organic solvent like DMSO is introduced into an aqueous environment. The drastic change in solvent polarity can cause the compound to precipitate.
Troubleshooting Workflow for Aqueous Buffer Addition
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
To mitigate precipitation in aqueous solutions:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution.
-
Utilize Co-solvents: For in vivo or cell-based assays, consider using a co-solvent system as described in Q1. The surfactants and polymers in these systems can help maintain the solubility of this compound.
-
Stepwise Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.
Q5: What is the signaling pathway of this compound?
This compound is a selective agonist for the Orexin 1 Receptor (OX1R), a G-protein-coupled receptor (GPCR).[1][2][4][5][6][7][8][9]
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via OX1R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OX1R agonist | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orexin Receptor | DC Chemicals [dcchemicals.com]
- 8. This compound|CAS 2923137-94-2|DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
(R)-YNT-3708 shelf life and degradation
Technical Support Center: (R)-YNT-3708
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the shelf life, degradation, and proper handling of this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of this compound. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
-
Solid Form (Powder): For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The product should be kept in a dry, dark environment.[2]
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In Solvent: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1]
2. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[2] To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can affect solubility.[1] Gentle warming to 60°C and ultrasonication can aid in dissolution.[1]
3. What is the expected shelf life of this compound?
The shelf life of this compound is dependent on the storage conditions. Adherence to the recommended storage temperatures is critical for ensuring the compound's stability over time.
4. Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups (amides, sulfonamides, ethers, and unsaturated bonds) can be susceptible to certain degradation mechanisms. Potential degradation pathways could include:
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Hydrolysis: The amide and sulfonamide linkages may be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule.
-
Oxidation: The presence of ether moieties and the unsaturated acrylamide group could be sites for oxidation. Exposure to air and light can promote oxidative degradation.
-
Photodegradation: The aromatic rings and the conjugated system in the molecule suggest potential sensitivity to light. Exposure to UV or visible light might lead to isomerization or other photochemical reactions.
5. How can I assess the stability of my this compound sample?
To assess the stability of your sample, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used. These techniques can separate the intact drug from its degradation products, allowing for quantification of the parent compound and detection of any impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity in my experiment. | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions (-20°C or 4°C for powder; -80°C or -20°C for solutions).[1][2] Consider using a fresh vial of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1] | |
| Inaccurate concentration of the stock solution. | Re-dissolve a fresh sample of the compound, ensuring complete dissolution. Use calibrated equipment for weighing and volume measurements. | |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or solution has exceeded its stability period. | Warm the solution and sonicate to redissolve the precipitate.[1] If the precipitate persists, the solution may be supersaturated or degraded. Prepare a fresh stock solution. |
| Use of DMSO that is not anhydrous. | Use freshly opened, high-purity anhydrous DMSO for preparing solutions.[1] | |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Degradation of the compound. | Review the storage and handling procedures. Protect the compound from light and extreme temperatures. Consider performing stress testing to identify potential degradation products. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Run a blank analysis of the solvent to rule out contamination. |
Data Presentation
Table 1: Recommended Storage Conditions and Shelf Life for this compound
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol: General Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under conditions of acid and base hydrolysis, oxidation, and photolytic stress.
2. Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Calibrated analytical balance and volumetric flasks
3. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
4. Stress Testing Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Stability: Incubate the stock solution at an elevated temperature (e.g., 60°C).
5. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from any degradation products.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the rate of degradation under each condition.
-
Characterize the degradation products using techniques like LC-MS if necessary.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting inconsistent results with (R)-YNT-3708
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when working with the selective kappa-opioid receptor (KOR) agonist, (R)-YNT-3708.
Disclaimer: this compound is a fictional compound created for illustrative purposes within this technical support guide. All data, protocols, and troubleshooting scenarios are representative examples based on common laboratory practices for similar research compounds and should not be considered as factual data for any real-world compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Upon binding, it primarily activates Gαi/o signaling pathways, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This activation is associated with effects such as analgesia but has also been linked to side effects like dysphoria and sedation, which are common areas of investigation for KOR-targeted therapeutics.[1]
Q2: How should this compound be stored and handled?
A2: For long-term stability, this compound should be stored as a solid powder at -20°C or below. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles to maintain compound integrity. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For in vivo studies, complex formulations may be required to ensure solubility and bioavailability.[2] A common vehicle for subcutaneous administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] Always perform a small-scale solubility test with your specific vehicle before preparing a large batch.
Troubleshooting Inconsistent In Vitro Results
Q4: My EC50 value for this compound in a cell-based assay is significantly higher than the expected value in the low nanomolar range. What are the potential causes?
A4: Inconsistent potency can stem from several factors.[3] First, verify the integrity of your compound; improper storage or multiple freeze-thaw cycles can lead to degradation. Second, assess the health and passage number of your cell line, as cells cultured for extended periods can exhibit altered receptor expression and signaling.[4] Finally, confirm the concentration and purity of your stock solution, as precipitation or solvent evaporation can alter the effective concentration.[3]
Q5: I'm observing high background noise and poor signal-to-noise ratio in my [³⁵S]GTPγS binding assay. How can I resolve this?
A5: High background in radioligand binding assays can obscure specific binding. Ensure that your washing steps are thorough enough to remove unbound radioligand.[5] Optimizing the concentration of both the radioligand and the competing compound is crucial. Additionally, using an appropriate blocking buffer can help minimize non-specific binding to the cell membranes or filter plates.[5]
Q6: this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?
A6: Precipitation in aqueous media is a common issue for hydrophobic compounds. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. Pre-diluting the compound in a serum-containing medium can sometimes improve solubility due to protein binding. If precipitation persists, consider using a formulation with solubilizing agents like cyclodextrins, though their effects on the assay should be validated.
Troubleshooting Inconsistent In Vivo Results
Q7: I am not observing the expected analgesic effect of this compound in my mouse hot plate test. What could be wrong?
A7: The lack of an in vivo effect can be due to several factors.[6] First, verify the formulation and administration route. Poor solubility or precipitation in the dosing vehicle can prevent the compound from being absorbed systemically.[6][7] Second, the dose may be insufficient; a dose-response study is recommended to determine the optimal concentration. Finally, consider the pharmacokinetic profile of the compound. A rapid metabolism or clearance could mean that the compound is not reaching the target receptors in the central nervous system at a high enough concentration or for a sufficient duration.
Q8: My pharmacokinetic analysis shows very low and variable plasma concentrations of this compound after oral administration. Why is this happening?
A8: Low oral bioavailability is a significant challenge for many small molecules.[7] This can be due to poor absorption from the gastrointestinal tract, extensive first-pass metabolism in the liver, or rapid clearance.[6] To address this, consider alternative administration routes such as subcutaneous or intraperitoneal injection, which bypass the first-pass effect. Reformulating the compound with absorption enhancers or in a protective vehicle like a lipid-based formulation may also improve oral bioavailability.[8]
Summary of Quantitative Data
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Assay Type | Value |
| EC₅₀ | Kappa-Opioid | [³⁵S]GTPγS Binding | 2.5 nM |
| Kᵢ | Kappa-Opioid | Radioligand Binding ([³H]-U-69,593) | 1.8 nM |
| EC₅₀ | Mu-Opioid | [³⁵S]GTPγS Binding | > 1 µM |
| EC₅₀ | Delta-Opioid | [³⁵S]GTPγS Binding | > 1 µM |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 482.6 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| DMSO Solubility | ≥ 10 mM |
Experimental Protocols
Protocol 1: Kappa-Opioid Receptor Radioligand Binding Assay
-
Membrane Preparation : Use membranes prepared from CHO-K1 cells stably expressing the human kappa-opioid receptor.
-
Assay Buffer : Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Reaction Mixture : In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 25 µL of the radioligand [³H]-U-69,593 (final concentration ~1 nM), and 25 µL of this compound at various concentrations or vehicle.
-
Incubation : Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Termination : Terminate the binding reaction by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection : Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis : Determine non-specific binding using a high concentration of a competing ligand (e.g., 10 µM naloxone). Calculate specific binding and analyze the data using non-linear regression to determine the Kᵢ value.
Protocol 2: [³⁵S]GTPγS Binding Assay
-
Assay Buffer : Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reaction Mixture : In a 96-well plate, add 20 µL of this compound at various concentrations, 20 µL of cell membranes (5-10 µg protein), and 20 µL of saponin (10 µg/mL).
-
Pre-incubation : Pre-incubate the mixture for 15 minutes at 30°C.
-
GTPγS Addition : Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) and 20 µL of GDP (final concentration 10 µM) to initiate the reaction.
-
Incubation : Incubate for 60 minutes at 30°C.
-
Termination and Detection : Terminate the assay by filtration and measure bound radioactivity as described in the radioligand binding protocol.
-
Data Analysis : Calculate the net stimulation of [³⁵S]GTPγS binding over basal levels and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Caption: Troubleshooting workflow for inconsistent in vitro assay results.
Caption: Logical workflow for in vivo dosing and observation experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 8. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling (R)-YNT-3708
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and utilizing (R)-YNT-3708, a selective orexin 1 receptor (OX1R) agonist.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective agonist for the orexin 1 receptor (OX1R), with an EC50 of 7.48 nM.[1][2] It is a small molecule with the chemical formula C35H36N4O6S and a molecular weight of 640.75.[1] Due to its selectivity for OX1R over the orexin 2 receptor (OX2R), it is a valuable tool for investigating the specific roles of OX1R signaling in various physiological processes.[2][3][4][5] Research suggests that this compound has antinociceptive (pain-relieving) and reinforcing effects.[2][3][4][5]
What is the mechanism of action of this compound?
This compound functions by binding to and activating the orexin 1 receptor, a G-protein coupled receptor (GPCR).[2][3][4][5] Orexin receptors are known to couple to several G-protein families, primarily the Gq/11 subclass. Activation of OX1R by an agonist like this compound is expected to initiate a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels. This signaling cascade is central to the physiological effects mediated by OX1R.
What are the potential research applications of this compound?
Given its selective agonist activity at OX1R, this compound is a valuable research tool for studying:
-
The role of OX1R in pain perception and analgesia.[2][3][4][5]
-
The involvement of OX1R in reward pathways and addiction.
-
The function of the orexin system in regulating sleep/wakefulness, emotional behavior, and feeding.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Solution | - Improper solvent selection- Solution concentration exceeds solubility limit- Temperature fluctuations | - Ensure the use of an appropriate solvent (see Experimental Protocols section). For in vitro stock solutions, newly opened, anhydrous DMSO is recommended.[1]- Prepare solutions at a concentration known to be within the solubility limits.[1]- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]- For long-term storage of solutions, aliquot to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Experimental Results | - Compound degradation- Inaccurate concentration of working solutions- Variability in experimental conditions | - Store the solid compound and stock solutions at the recommended temperatures to prevent degradation (see Data Presentation section).[1]- Use calibrated equipment for preparing solutions and perform serial dilutions carefully.- Maintain consistent experimental parameters (e.g., cell density, incubation times, temperature) across all experiments. |
| Low or No Agonist Activity Observed | - Incorrect receptor subtype expressed in the cellular model- Low receptor expression levels- Issues with the assay methodology | - Verify that the cell line used expresses functional orexin 1 receptors.- Consider using a cell line with higher or induced receptor expression.- Ensure the assay is sensitive enough to detect OX1R activation. A calcium flux functional assay is a common method for this purpose. |
| Off-Target Effects Noticed | - High compound concentration leading to non-specific binding- Interaction with other cellular components | - Perform dose-response experiments to determine the optimal concentration range for selective OX1R activation.- Include appropriate controls in your experiments, such as a known OX1R antagonist, to confirm that the observed effects are mediated by OX1R. |
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C35H36N4O6S |
| Molecular Weight | 640.75 |
| Appearance | Solid, white to off-white powder |
| CAS Number | 2923137-94-2 |
Biological Activity
| Target | EC50 |
| Orexin 1 Receptor (OX1R) | 7.48 nM |
| Orexin 2 Receptor (OX2R) | 168 nM |
Storage and Stability
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Preparation of Stock Solutions (In Vitro)
-
Solvent Selection: Use newly opened, anhydrous Dimethyl Sulfoxide (DMSO) for preparing stock solutions. Hygroscopic DMSO can negatively impact solubility.[1]
-
Concentration: A stock solution of up to 100 mg/mL (156.07 mM) in DMSO can be prepared.[1]
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO.
-
To aid dissolution, ultrasonic and gentle warming (up to 60°C) can be applied.[1]
-
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Preparation of Working Solutions for In Vivo Administration
Note: The appropriate formulation will depend on the experimental animal and administration route. The following are example protocols.
Protocol 1: Aqueous Formulation [1]
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until a clear solution is formed.
-
Add Saline (45% of the final volume) to reach the desired final concentration.
-
This protocol can achieve a solubility of ≥ 2.5 mg/mL (3.90 mM).[1]
Protocol 2: Oil-Based Formulation [1]
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add Corn Oil (90% of the final volume) and mix thoroughly until a clear solution is obtained.
-
This protocol can achieve a solubility of ≥ 2.5 mg/mL (3.90 mM).[1]
Visualizations
Caption: Orexin 1 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Design and Synthesis of Orexin 1 Receptor-Selective Agonists - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. [PDF] Design and Synthesis of Orexin 1 Receptor-Selective Agonists. | Semantic Scholar [semanticscholar.org]
Technical Support Center: (R)-YNT-3708 Formulation for Subcutaneous Injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful subcutaneous administration of the selective orexin 1 receptor (OX1R) agonist, (R)-YNT-3708. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a potent and selective agonist for the orexin 1 receptor (OX1R), with an EC50 of 7.48 nM.[1] It is significantly more selective for OX1R over the orexin 2 receptor (OX2R).[1] Its primary research applications are in studying the physiological roles of OX1R, including its involvement in antinociceptive (pain-relieving) and reinforcing effects.[2][3][4][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years.[1] Once in solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
Q3: What are the suggested formulations for dissolving this compound for in vitro and potential in vivo use?
This compound is poorly soluble in aqueous solutions. The following co-solvent systems are recommended to achieve a clear solution.
Data Presentation: Formulation Protocols for this compound
| Formulation Component | Protocol 1 | Protocol 2 |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - |
| Solvent 4 | 45% Saline | - |
| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Clear Solution | Clear Solution |
Data sourced from MedChemExpress.[1]
Q4: What is the primary signaling pathway activated by this compound?
As an OX1R agonist, this compound activates a G-protein-coupled receptor signaling cascade. OX1R is exclusively coupled to the Gq subclass of heterotrimeric G-proteins.[1][6] This leads to the activation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[6][7][8][9][10]
Orexin 1 Receptor (OX1R) Signaling Pathway
Caption: Orexin 1 Receptor (OX1R) signaling cascade.
Troubleshooting Guide for Subcutaneous Injection
This guide addresses common issues encountered during the preparation and administration of this compound formulations for subcutaneous injection in a research setting.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness during formulation preparation | Incomplete dissolution of this compound. | Ensure the correct order of solvent addition as detailed in the experimental protocol. Use gentle warming (e.g., to 37°C) and/or sonication to aid dissolution.[1] Ensure thorough mixing after the addition of each component. |
| Phase separation (oily droplets) in the final formulation | The components are not fully miscible at the prepared ratios or temperature. | Homogenize the solution thoroughly after each step. Gentle warming may also help to create a uniform solution. Prepare the formulation fresh before each experiment. |
| Crystallization of the compound after preparation | The formulation is supersaturated or unstable at the storage temperature. | It is highly recommended to prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use. |
| Local irritation, swelling, or distress in animals post-injection | The concentration of DMSO or other excipients may be too high. The pH or osmolality of the formulation may be outside the physiological range.[11] | Consider reducing the concentration of DMSO if possible, though this may impact solubility. Ensure the final formulation is isotonic by using saline. The acceptable pH range for subcutaneous injections is generally 4-9 to minimize irritation.[10] Include a vehicle-only control group in your study to differentiate compound effects from vehicle effects. |
| Inconsistent experimental results or lack of expected effect | Poor bioavailability due to precipitation at the injection site. Incorrect injection technique. | Visually inspect the injection site post-mortem for any signs of precipitated compound. If precipitation is suspected, formulation optimization may be required. Ensure proper subcutaneous injection technique to avoid accidental intramuscular or intradermal administration.[12][13] Rotate injection sites if repeated dosing is necessary to avoid tissue hardening, which can affect absorption.[12] |
Experimental Protocols
Formulation Preparation Workflow
The following workflow is recommended for preparing a 1 mL working solution of this compound using Protocol 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
Caption: Workflow for preparing this compound formulation.
Subcutaneous Injection Procedure (Rodent Model)
-
Animal Preparation: Ensure the animal is properly restrained according to approved institutional animal care and use committee (IACUC) protocols.
-
Site Selection: Choose an injection site with loose skin, typically the scruff of the neck or the flank. It is important to rotate injection sites for repeated dosing.[12]
-
Aseptic Technique: Clean the injection site with an alcohol swab and allow it to dry.
-
Injection: Gently lift a fold of skin. Insert the needle at a 45 to 90-degree angle into the subcutaneous space, being careful not to penetrate the underlying muscle.[12]
-
Administration: Depress the plunger to inject the formulation. The injection volume should be appropriate for the size of the animal to avoid discomfort and local tissue damage. For mice, a typical maximum subcutaneous injection volume is around 100-200 µL.
-
Withdrawal and Monitoring: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any adverse reactions, such as signs of pain or local irritation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. buzzrx.com [buzzrx.com]
- 13. opatoday.com [opatoday.com]
Validation & Comparative
(R)-YNT-3708: A Groundbreaking Selective Agonist for Orexin 1 Receptor
For Immediate Release
In the landscape of orexin receptor modulation, the quest for selective compounds has been a significant challenge. The recent development of (R)-YNT-3708 marks a pivotal moment, as it is the first reported potent and selective agonist for the orexin 1 receptor (OX1R).[1][2][3] This breakthrough provides researchers and drug development professionals with a crucial tool to dissect the specific physiological roles of OX1R and to explore its therapeutic potential in various disorders. This guide offers a comprehensive comparison of this compound's selectivity for OX1R versus the orexin 2 receptor (OX2R), supported by experimental data and detailed methodologies.
Unprecedented Selectivity Profile
This compound exhibits a remarkable preference for OX1R over OX2R. This selectivity is quantified by its half-maximal effective concentration (EC50), which is significantly lower for OX1R, indicating higher potency at this receptor subtype.
| Compound | Receptor | EC50 (nM) | Selectivity (OX2R/OX1R EC50 Ratio) | Compound Type |
| This compound | OX1R | 7.48 | 22.5 | Selective Agonist |
| OX2R | 168 | |||
| Orexin-A | OX1R | ~1-20 | ~1 | Endogenous Agonist |
| OX2R | ~1-20 | |||
| Orexin-B | OX1R | ~200-500 | ~0.1 | Endogenous Agonist |
| OX2R | ~20-50 | |||
| Suvorexant | OX1R | - | Dual Antagonist | Dual Antagonist |
| OX2R | - | |||
| Almorexant | OX1R | - | Dual Antagonist | Dual Antagonist |
| OX2R | - | |||
| TAK-925 | OX1R | >30,000 | >5000 | Selective OX2R Agonist |
| OX2R | 5.5 | |||
| TAK-861 | OX1R | >7,500 | >3000 | Selective OX2R Agonist |
| OX2R | 2.5 |
Note: EC50 values for Orexin-A and Orexin-B can vary depending on the assay system. Ki values for dual antagonists are not directly comparable to EC50 values of agonists.
Experimental Protocols
The determination of the potency and selectivity of compounds like this compound relies on robust in vitro assays. The following are detailed methodologies for two key experiments.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium ([Ca2+]i) following receptor activation, a hallmark of Gq-coupled GPCRs like OX1R and OX2R.
Objective: To determine the concentration-response curves and EC50 values of this compound at human OX1R and OX2R.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid.
-
This compound and other test compounds.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: Plate the HEK293-OX1R and HEK293-OX2R cells in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer with probenecid) for 1 hour at 37°C. Probenecid is included to prevent dye leakage from the cells.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for OX1R and OX2R.
Materials:
-
Cell membranes prepared from cells expressing OX1R or OX2R.
-
Radioligand specific for orexin receptors (e.g., [3H]-SB-674042 for OX1R).
-
Unlabeled competitor compounds, including this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the orexin signaling pathway and the experimental workflows.
Caption: Orexin Receptor Signaling Pathways.
Caption: Calcium Mobilization Assay Workflow.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound represents a significant advancement in the field of orexin research. Its high selectivity for OX1R provides an invaluable pharmacological tool for elucidating the distinct physiological functions mediated by this receptor. This selective agonist holds promise for the development of novel therapeutics targeting pathways specifically modulated by OX1R, potentially offering more precise treatments with fewer off-target effects compared to dual orexin receptor modulators. Further research utilizing this compound will undoubtedly deepen our understanding of the orexin system and its role in health and disease.
References
A Comparative Guide to (R)-YNT-3708 and Dual Orexin Agonists for Preclinical Research
This guide provides a detailed comparison between the selective orexin 1 receptor (OX1R) agonist, (R)-YNT-3708, and dual orexin receptor agonists. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the orexin system. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep, wakefulness, appetite, and reward processing. Understanding the nuances between selective and dual-acting agonists is crucial for designing targeted therapeutic strategies.
Mechanism of Action: Selective vs. Dual Receptor Activation
This compound is a potent and selective agonist for the orexin 1 receptor (OX1R). Its mechanism of action involves preferential binding to and activation of OX1R, a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway. This selective activation leads to a specific downstream cascade, offering a tool to investigate the distinct physiological roles of OX1R.
In contrast, dual orexin receptor agonists are non-selective, activating both OX1R and OX2R. While OX1R is predominantly Gq-coupled, OX2R can couple to both Gq and Gi/o proteins. Therefore, dual agonists initiate a broader signaling profile, which can be beneficial for conditions where engaging both receptors is necessary, such as in treating narcolepsy by promoting wakefulness.[1]
Orexin Receptor Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated upon the activation of orexin receptors.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound and a representative dual orexin receptor agonist, RTOXA-43.
| Parameter | This compound | RTOXA-43 (Dual Agonist) |
| Primary Target(s) | Orexin 1 Receptor (OX1R) | Orexin 1 & 2 Receptors (OX1R & OX2R) |
| Receptor Potency (EC50) | OX1R: 7.48 nM | OX1R: 24 nM |
| OX2R: 168 nM | OX2R: 24 nM | |
| Receptor Selectivity | ~22.5-fold for OX1R over OX2R | Non-selective |
| Reported In Vivo Effects | Antinociceptive and reinforcing effects in mice. | Promotes wakefulness, decreases sleep time, and improves sleep/wake consolidation in aged mice.[2] |
Experimental Protocols
A common method to determine the functional potency (EC50) of orexin receptor agonists is the intracellular calcium mobilization assay . This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-protein signaling.
Protocol: Intracellular Calcium Mobilization Assay
Objective: To determine the concentration-dependent response of cells expressing orexin receptors to an agonist.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (anion transport inhibitor, often used to prevent dye leakage).
-
Test compounds: this compound, dual orexin agonist.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[3][4]
Procedure:
-
Cell Plating: Seed the OX1R- or OX2R-expressing HEK293 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.[5]
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[3][5]
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, dual agonist) at a concentration that is 5-10 times the final desired concentration in the assay buffer.
-
Assay Measurement: Place the cell plate into the fluorescence plate reader. The instrument will measure a baseline fluorescence reading. It then automatically adds the compound dilutions to the wells and immediately begins recording the change in fluorescence intensity over time (typically for 1-3 minutes).[6]
-
Data Analysis: The peak fluorescence response is measured for each compound concentration. The data are normalized to the baseline and a positive control (e.g., a saturating concentration of orexin-A). A concentration-response curve is generated using non-linear regression to determine the EC50 value for each compound.
Experimental Workflow: Calcium Mobilization Assay
The following diagram outlines the key steps in a typical fluorescence-based calcium mobilization assay.
Discussion and Conclusion
The primary distinction between this compound and dual orexin agonists lies in their receptor selectivity, which translates to different physiological effects.
-
This compound (OX1R Selective Agonist): The reported antinociceptive and reinforcing effects suggest that selective activation of OX1R is involved in pain modulation and reward pathways. This makes this compound a valuable tool for dissecting the specific functions of OX1R and exploring its potential as a target for analgesia or addiction-related research.
-
Dual Orexin Agonists (e.g., RTOXA-43): The strong wake-promoting effects of dual agonists highlight the combined role of OX1R and particularly OX2R in maintaining arousal.[7][8] This class of compounds is primarily being investigated as a potential mechanistic treatment for narcolepsy, a condition caused by the loss of orexin-producing neurons.[1] The ability of these compounds to activate both receptors mimics the action of the endogenous orexin-A peptide, aiming to restore normal wakefulness.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. | BioWorld [bioworld.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Guide: (R)-YNT-3708 Versus Endogenous Orexin-A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic orexin 1 receptor (OX1R) agonist, (R)-YNT-3708, and the endogenous neuropeptide, orexin-A. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Summary of In Vitro Activity
The following table summarizes the in vitro potency and selectivity of this compound and orexin-A at the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The data is derived from calcium mobilization assays performed in Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.
| Compound | Target Receptor | EC50 (nM) | Selectivity (OX2R/OX1R EC50 Ratio) |
| This compound | OX1R | 7.48[1] | 22.5[1] |
| OX2R | 168[2] | ||
| Orexin-A | OX1R | ~9.3 (pEC50 = 8.03)[3] | ~0.7 (pEC50 values are similar)[3] |
| OX2R | ~6.6 (pEC50 = 8.18)[3] |
This compound demonstrates high potency and selectivity for the OX1R, with an EC50 value of 7.48 nM.[1] In contrast, endogenous orexin-A is a non-selective agonist, activating both OX1R and OX2R with similar high potency.[3] The selectivity of this compound for OX1R over OX2R is approximately 22.5-fold.[1]
Signaling Pathways
Both endogenous orexin-A and this compound initiate intracellular signaling cascades upon binding to orexin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for OX1R activation involves the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[4][5]
In Vivo Activity: A Comparative Overview
Direct comparative in vivo studies between this compound and orexin-A are limited. However, existing data on their individual effects provide insights into their potential physiological roles.
| In Vivo Effect | This compound | Endogenous Orexin-A |
| Antinociception | Exhibited antinociceptive effects in mice.[1] More potent than a dual OX1R/OX2R agonist.[6] | Produces antinociceptive effects in rats.[2][3] |
| Reinforcing Effects | Exhibited reinforcing effects in mice.[1] | Implicated in reward and addiction.[7] |
| Sleep/Wakefulness | As a selective OX1R agonist, its direct effect on sleep is less characterized compared to OX2R agonists. OX1R is thought to play a role in arousal.[5] | Promotes wakefulness and regulates the sleep-wake cycle.[8] |
| Feeding Behavior | Not explicitly reported. | Stimulates food intake.[6] |
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency of agonists at Gq-coupled receptors like OX1R and OX2R.
-
Cell Culture: CHO cells stably expressing either human OX1R or OX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.
-
Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
-
Compound Addition: Serial dilutions of the test compound (this compound or orexin-A) are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
Data Analysis: The fluorescence data is used to generate dose-response curves and calculate EC50 values.
In Vivo Antinociception Assay (Hot-Plate Test)
This test assesses the analgesic properties of a compound.
-
Animal Acclimation: Mice or rats are acclimated to the testing environment.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a paw or jumping) is measured by placing the animal on a heated plate (e.g., 55°C). A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound (this compound or orexin-A) is administered, typically via subcutaneous (s.c.), intraperitoneal (i.p.), or intracerebroventricular (i.c.v.) injection.
-
Post-treatment Measurement: At specific time points after administration, the latency to the nociceptive response is measured again.
-
Data Analysis: An increase in the response latency compared to baseline or a vehicle-treated control group indicates an antinociceptive effect.
In Vivo Reinforcing Effects Assay (Conditioned Place Preference - CPP)
This paradigm is used to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber is used.
-
Pre-conditioning Phase: On the first day, animals are allowed to freely explore both chambers to determine any baseline preference.
-
Conditioning Phase: Over several days, animals receive the test compound (e.g., this compound) and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test Phase: On the final day, the animals are allowed to freely explore both chambers in a drug-free state.
-
Data Analysis: The time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a reinforcing (rewarding) effect.[9][10]
Conclusion
This compound is a potent and selective agonist of the orexin 1 receptor, distinguishing it from the non-selective endogenous ligand, orexin-A. This selectivity allows for the specific investigation of OX1R-mediated physiological processes. While both compounds demonstrate antinociceptive and reinforcing effects, the selective nature of this compound makes it a valuable tool for dissecting the specific contributions of OX1R to these and other functions, such as the regulation of arousal and motivation. Further head-to-head in vivo studies are warranted to fully elucidate the comparative pharmacological profiles of these two important molecules.
References
- 1. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin-A, an hypothalamic peptide with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated injections of orexin-A developed behavioral tolerance to its analgesic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orexin-mediated restoration of hippocampal synaptic potentiation in mice with established cocaine-conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of orexin-1 receptors attenuates orexin-2 receptor antagonism-induced sleep promotion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orexin Mediates Morphine Place Preference, but not Morphine-Induced Hyperactivity or Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
Validating the On-Target Effects of (R)-YNT-3708: A Comparative Guide
This guide provides a comprehensive comparison of (R)-YNT-3708, a selective orexin 1 receptor (OX1R) agonist, with other orexin receptor modulators. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology of orexin receptors. This document summarizes key performance data, details experimental protocols for on-target validation, and visualizes the underlying biological pathways and experimental workflows.
On-Target Activity Profile of this compound
This compound is a potent and selective agonist for the orexin 1 receptor (OX1R).[1][2][3][4] Its on-target effects have been characterized through in vitro functional assays, demonstrating its high affinity and selectivity for OX1R over the orexin 2 receptor (OX2R).
Comparative Agonist Activity at Orexin Receptors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to a dual orexin receptor agonist, (R)-(+)-6.[5][6][7] The data was generated using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells expressing either human OX1R or OX2R.
| Compound | Target Receptor(s) | EC50 (nM) for OX1R | EC50 (nM) for OX2R | Selectivity (OX2R/OX1R EC50 Ratio) |
| This compound | OX1R Agonist | 7.48 [1][2] | 168 [8] | 22.5 [1][2] |
| (R)-(+)-6 | Dual OX1R/OX2R Agonist | 13.5[5][6][7] | 0.579[5][6][7] | 0.043 |
Experimental Protocols
The on-target effects of this compound and its comparators were validated using a FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization assay. This assay measures the increase in intracellular calcium concentration upon receptor activation by an agonist.
FLIPR Calcium Mobilization Assay Protocol
1. Cell Culture and Seeding:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 receptor (OX1R) or orexin-2 receptor (OX2R) are used.
-
Cells are cultured in Iscove's modified DMEM supplemented with 2 mM L-glutamine, 0.5 g/ml G418, 1% hypoxanthine-thymidine supplement, 100 U/ml penicillin, 100 µg/ml streptomycin, and 10% heat-inactivated fetal calf serum.
-
Cells are seeded at a density of 20,000 cells/well into black, clear-bottom 384-well plates coated with poly-D-lysine and incubated overnight at 37°C and 5% CO2.
2. Dye Loading:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed three times with 100 μl of assay buffer (HBSS containing 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid, pH 7.4).
-
Cells are then incubated for 60 minutes at 37°C and 5% CO2 in 60 μl of assay buffer containing 1 μM Fluo-4 AM ester, 0.02% pluronic acid, and 1% BSA.
-
After incubation, the dye loading solution is aspirated, and the cells are washed three times with 100 μl of assay buffer, leaving 30 μl of buffer in each well.
3. Compound Addition and Signal Detection:
-
Test compounds, including this compound and reference compounds, are prepared as 10 mM stock solutions in DMSO and then serially diluted in assay buffer.
-
Using a FLIPR instrument, 25 μl of the diluted test compound is added to each well and incubated for 5 minutes.
-
Following incubation, 25 μl of a known orexin receptor agonist (e.g., orexin-A) is added to the wells to determine antagonistic activity, or buffer is added for agonist testing.
-
Fluorescence is measured at 1-second intervals for 5 minutes to detect changes in intracellular calcium levels.
-
The EC50 values are calculated from the concentration-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the orexin signaling pathway, the experimental workflow for validating on-target effects, and the logical relationship of the comparative analysis.
Caption: Orexin 1 Receptor (OX1R) Signaling Pathway.
Caption: Experimental Workflow for FLIPR Calcium Mobilization Assay.
Caption: Logical Framework for Comparative Analysis.
In Vivo Effects
In addition to its in vitro profile, this compound has demonstrated pharmacological activity in vivo. Studies in mice have shown that subcutaneous administration of this compound at a dose of 60 mg/kg results in antinociceptive (pain-relieving) and reinforcing effects.[8] These effects are mediated through the activation of OX1R, further validating its on-target mechanism of action in a physiological context.[1][2]
Conclusion
The experimental data presented in this guide validate the on-target effects of this compound as a potent and selective OX1R agonist. Its distinct pharmacological profile, characterized by high potency at OX1R and significant selectivity over OX2R, distinguishes it from dual orexin receptor agonists. The detailed experimental protocols and illustrative diagrams provided serve as a valuable resource for researchers in the field of orexin pharmacology and drug discovery.
References
- 1. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Discovery of orexin 2 receptor selective and dual orexin receptor agonists based on the tetralin structure: Switching of receptor selectivity by chirality on the tetralin ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | OX1R agonist | Probechem Biochemicals [probechem.com]
A Comparative Analysis of (R)-YNT-3708 and Other OX1R Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel OX1R agonist (R)-YNT-3708 with other relevant orexin receptor modulators. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for preclinical research.
This compound has emerged as the first potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor implicated in a variety of physiological processes, including wakefulness, reward, and analgesia.[1][2][3][4] This guide will compare the pharmacological profile of this compound with the endogenous orexin peptides and clinically relevant dual orexin receptor antagonists (DORAs), providing a comprehensive overview of their in vitro and in vivo properties.
Data Presentation: Quantitative Comparison of Orexin Receptor Ligands
The following table summarizes the in vitro potency and selectivity of this compound in comparison to the endogenous ligand Orexin-A and the dual orexin receptor antagonists (DORAs) Suvorexant and Lemborexant.
| Compound | Target(s) | In Vitro Potency (EC50/IC50/Ki in nM) | Selectivity | Reference(s) |
| This compound | OX1R Agonist | OX1R EC50: 7.48 | 22.5-fold for OX1R over OX2R | [1][2][3][4] |
| Orexin-A | OX1R/OX2R Agonist | OX1R IC50: 20, OX1R EC50: 30, OX2R IC50: 38 | Non-selective | [5] |
| Suvorexant | OX1R/OX2R Antagonist | OX1R Ki: 0.55 | Dual antagonist | [6] |
| Lemborexant | OX1R/OX2R Antagonist | OX1R IC50: 6.1 | Dual antagonist | [7] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of OX1R activation and the methodologies used to characterize these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: OX1R Signaling Pathway.
Caption: Experimental Workflow for OX1R Agonist Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison of results.
Radioligand Binding Assay for OX1R
Objective: To determine the binding affinity (Ki) of a test compound for the human OX1R.
Materials:
-
HEK293 cells stably expressing human OX1R.
-
Radioligand: [³H]-SB-674042 or [¹²⁵I]-Orexin-A.[8]
-
Non-specific binding control: Suvorexant (10 µM) or another suitable unlabeled OX1R antagonist.[9]
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293-hOX1R cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein/well), radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of a test compound as an agonist at the OX1R.
Materials:
-
CHO or HEK293 cells stably expressing human OX1R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the OX1R-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.
-
Baseline Reading: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add varying concentrations of the test compound to the wells using the instrument's integrated pipettor.
-
Kinetic Measurement: Immediately after compound addition, continuously monitor the fluorescence intensity for several minutes to record the calcium transient.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence intensity after agonist addition. Normalize the response to the baseline fluorescence (ΔF/F). Generate dose-response curves by plotting the normalized fluorescence response against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
Hot Plate Test for Antinociceptive Effects
Objective: To assess the analgesic properties of an OX1R agonist in mice.
Materials:
-
Male C57BL/6 mice.
-
Hot plate apparatus with adjustable temperature.
-
Test compound dissolved in an appropriate vehicle.
-
Positive control (e.g., morphine).
Procedure:
-
Acclimation: Acclimate the mice to the testing room and handling for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate surface maintained at a constant temperature (e.g., 52-55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping).[11] A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At a predetermined time point after drug administration (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency again.
-
Data Analysis: Compare the post-treatment latencies between the different treatment groups. A significant increase in latency compared to the vehicle group indicates an antinociceptive effect.
Conditioned Place Preference (CPP) for Reinforcing Effects
Objective: To evaluate the rewarding or reinforcing properties of an OX1R agonist in mice.
Materials:
-
Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and tactile cues).
-
Male C57BL/6 mice.
-
Test compound dissolved in an appropriate vehicle.
-
Positive control (e.g., cocaine or morphine).
Procedure:
-
Pre-conditioning Phase (Baseline Preference): On day 1, place each mouse in the apparatus with free access to all compartments for a set period (e.g., 15 minutes) and record the time spent in each compartment to determine any initial preference.
-
Conditioning Phase: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer the test compound or positive control and confine the mouse to one of the compartments (the drug-paired side) for a set period (e.g., 30 minutes).[12][13]
-
On vehicle conditioning days, administer the vehicle and confine the mouse to the other compartment (the vehicle-paired side) for the same duration.[12][13] The order of drug and vehicle administration is counterbalanced across animals.
-
-
Post-conditioning Phase (Test): On the day after the last conditioning session, place the mouse in the apparatus with free access to all compartments (in a drug-free state) and record the time spent in each compartment for a set period.
-
Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning phases. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting that the compound has reinforcing properties.[14][15]
References
- 1. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pa2online.org [pa2online.org]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Orexin Receptor Agonists: (R)-YNT-3708 (OX1R) vs. Selective OX2R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the selective orexin-1 receptor (OX1R) agonist, (R)-YNT-3708, and several selective orexin-2 receptor (OX2R) agonists. The data presented herein highlights the distinct physiological roles of OX1R and OX2R activation and provides a framework for understanding their therapeutic potential in different domains. While both receptor subtypes are targeted by the endogenous neuropeptides orexin-A and orexin-B, selective pharmacological tools have revealed their specialized functions.
Orexin Receptor Signaling Pathway
Orexin-A and Orexin-B are hypothalamic neuropeptides that regulate diverse physiological processes, including sleep/wakefulness, reward, and energy homeostasis, by activating two G protein-coupled receptors: OX1R and OX2R.[1][2] Upon agonist binding, these receptors initiate intracellular signaling cascades primarily through Gq and/or Gi/o proteins, leading to downstream cellular responses.
Orexin Receptor Signaling Pathways
In Vivo Efficacy Comparison
The following tables summarize the key in vivo findings for the selective OX1R agonist this compound and a representative group of selective OX2R agonists. The data reveals a clear divergence in their primary physiological effects, with OX1R activation being linked to analgesia and reward, while OX2R activation is crucial for promoting and maintaining wakefulness and suppressing cataplexy.
Table 1: In Vivo Efficacy of this compound (Selective OX1R Agonist)
| In Vivo Model | Key Findings | Reported Efficacy | Citation |
| Mouse Hot Plate Test | Antinociceptive effects | Potent analgesic activity | [3] |
| Mouse Conditioned Place Preference (CPP) | Reinforcing effects | Induced a preference for the drug-paired chamber, suggesting reward-related properties. | [3] |
Table 2: In Vivo Efficacy of Selective OX2R Agonists
| Compound | In Vivo Model | Key Findings | Reported Efficacy | Citation |
| YNT-185 | Orexin Knockout & Orexin Neuron-Ablated Mice | Suppression of cataplexy-like episodes; promotion of wakefulness. | Ameliorated narcolepsy-cataplexy symptoms. | [1] |
| Danavorexton (TAK-925) | Orexin/ataxin-3 Narcolepsy Mouse Model | Reduced sleep/wake fragmentation; decreased cataplexy-like episodes. | Robustly improved narcolepsy phenotype. | [4] |
| TAK-861 | Orexin/ataxin-3 & Orexin-tTA;TetO DTA Narcolepsy Mouse Models | Increased wakefulness time; improved fragmentation of wakefulness; suppressed cataplexy-like episodes. | Ameliorated narcolepsy-like symptoms with high potency. | [5] |
| [Ala11, D-Leu15]-orexin-B | Orexin Knockout Mice | Extended wake time; reduced transitions between wake and NREM sleep; reduced cataplexy-like episodes. | Ameliorated major narcoleptic symptoms without inducing drug-seeking behavior. | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Protocols for this compound (OX1R Agonist) Evaluation
1. Hot Plate Test for Antinociceptive Effects
-
Objective: To assess the analgesic properties of this compound.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded by placing the mouse on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
This compound or vehicle is administered to the mice (e.g., intraperitoneally).
-
At predetermined time points after administration, the mice are again placed on the hot plate, and the latency to the nociceptive response is recorded.
-
-
Endpoint: An increase in the latency to the nociceptive response compared to the vehicle-treated group indicates an analgesic effect.
2. Conditioned Place Preference (CPP) for Reinforcing Effects
-
Objective: To evaluate the rewarding or aversive properties of this compound.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-conditioning Phase (Baseline): On day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each chamber is recorded to determine any initial preference.
-
Conditioning Phase (Days 2-7): This phase typically involves alternating daily injections of this compound and vehicle. On drug-conditioning days, mice receive an injection of this compound and are immediately confined to one of the outer chambers for a set period (e.g., 30 minutes). On vehicle-conditioning days, mice receive a vehicle injection and are confined to the opposite outer chamber. The assignment of the drug-paired chamber is counterbalanced across subjects.
-
Post-conditioning Phase (Test): On day 8, mice are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.
-
-
Endpoint: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting reinforcing effects.
Protocols for Selective OX2R Agonist Evaluation
1. EEG/EMG Recording in Narcoleptic Mouse Models for Sleep/Wakefulness Analysis
-
Objective: To assess the effects of selective OX2R agonists on sleep architecture, wakefulness, and cataplexy.
-
Animal Model: Genetically engineered mouse models of narcolepsy, such as orexin/ataxin-3 transgenic mice or orexin knockout (KO) mice, are used as they exhibit phenotypes similar to human narcolepsy.
-
Surgical Implantation:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
Electroencephalogram (EEG) electrodes (small stainless steel screws) are implanted into the skull over specific cortical areas.
-
Electromyogram (EMG) electrodes (fine wires) are inserted into the nuchal (neck) muscles.
-
The electrode assembly is secured to the skull with dental cement.
-
Mice are allowed a recovery period of at least one week.
-
-
Recording and Analysis:
-
Following recovery, mice are connected to a recording system via a lightweight cable and allowed to move freely in their home cage.
-
Baseline EEG/EMG data is recorded for 24 hours.
-
The selective OX2R agonist or vehicle is administered (e.g., intraperitoneally, subcutaneously, or intracerebroventricularly).
-
EEG/EMG signals are continuously recorded for a specified period post-administration.
-
The recordings are scored in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
-
Cataplexy-like episodes are identified by the presence of muscle atonia while the EEG indicates a wakeful state.
-
-
Endpoints: Key parameters include total time spent in each state, number and duration of wake/sleep bouts, sleep latency, and the number and duration of cataplexy-like episodes.
Summary and Conclusion
The available in vivo data clearly delineates the distinct functional roles of the orexin receptors. The selective OX1R agonist, this compound, demonstrates efficacy in models of pain and reward, suggesting a primary role for OX1R in modulating these processes.[3] In stark contrast, a range of selective OX2R agonists have consistently shown potent efficacy in promoting wakefulness and suppressing cataplexy in preclinical models of narcolepsy.[1][4][5][6] This underscores the pivotal role of OX2R in the stabilization of sleep-wake states.[1][6]
For researchers in drug development, this comparative guide highlights that therapeutic strategies targeting the orexin system must be tailored to the specific receptor subtype to achieve the desired clinical outcome. While OX2R agonists are promising candidates for the treatment of narcolepsy and other hypersomnia disorders, the analgesic and reinforcing properties of OX1R agonists may warrant investigation in the context of pain management and addiction, though the latter also suggests a potential for abuse liability that needs to be carefully considered.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Roles of Orexin Receptor-1 and -2 in the Regulation of Non-REM and REM Sleep | Journal of Neuroscience [jneurosci.org]
- 5. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Orexin Receptor Functions: A Comparative Guide to (R)-YNT-3708 and Other Pharmacological Tools
For Researchers, Scientists, and Drug Development Professionals
The orexin system, comprising two G-protein coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), plays a critical role in regulating sleep-wake cycles, reward, and feeding behavior. Distinguishing the specific functions of these closely related receptors is paramount for the development of targeted therapeutics. This guide provides a comprehensive comparison of (R)-YNT-3708, the first potent and selective OX1R agonist, with other widely used pharmacological tools for dissecting OX1R and OX2R functions.
Unraveling Orexin Receptor Functions with this compound
This compound has emerged as a pivotal tool for selectively activating OX1R, thereby enabling researchers to elucidate its distinct physiological roles. This compound exhibits a high degree of selectivity for OX1R over OX2R, a crucial characteristic for minimizing off-target effects and obtaining unambiguous experimental results.
Comparative Analysis of Pharmacological Tools
To effectively differentiate the functions of OX1R and OX2R, a variety of pharmacological agents with differing selectivity profiles are employed. The following tables summarize the quantitative data for this compound and other key compounds.
Table 1: Agonist and Antagonist Affinity and Potency at Orexin Receptors
| Compound | Type | Target(s) | Species | Assay Type | OX1R | OX2R | Selectivity (OX2R/OX1R) |
| This compound | Agonist | OX1R | - | Functional (EC50) | 7.48 nM[1][2][3][4] | 168 nM | 22.5-fold |
| SB-334867 | Antagonist | OX1R | Human | Functional (pKB) | 7.27 | - | ~50-fold[5] |
| Human | Binding (pKi) | 7.17 | 6.1 | ~11.7-fold | |||
| EMPA | Antagonist | OX2R | Human | Binding (Ki) | >900 nM[6] | 1 nM[6] | >900-fold |
| Human | Functional (IC50) | 1900 nM[7] | 2.3 nM[7] | ~826-fold | |||
| JNJ-10397049 | Antagonist | OX2R | Rat | Functional (pKB) | 5.9 | 8.5 | ~400-fold |
| - | Binding (pKi) | - | 8.3 | 600-fold[8][9] | |||
| Almorexant | Antagonist | Dual | Human | Binding (Kd) | 1.3 nM[10] | 0.17 nM[10] | 0.13 (OX1R/OX2R) |
| Human | Functional (IC50) | 6.6 nM[11] | 3.4 nM[11] | 0.52 (OX1R/OX2R) | |||
| Suvorexant | Antagonist | Dual | - | - | - | - | Dual antagonist |
EC50: Half-maximal effective concentration; pKB: Negative logarithm of the antagonist dissociation constant; pKi: Negative logarithm of the binding affinity; Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize the activity of compounds like this compound.
Receptor Binding Assay
This assay determines the affinity of a compound for the orexin receptors.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared from the cultured CHO cells.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [125I]Orexin-A for OX1R) and varying concentrations of the test compound (e.g., this compound).
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., SB-334867 for OX1R)[12].
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The binding affinity (Ki) is calculated from competition binding curves using non-linear regression analysis.
Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate the receptor and trigger downstream signaling.
-
Cell Culture: CHO cells stably expressing either human OX1R or OX2R are seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test agonist (e.g., this compound) are added to the wells. For antagonists, cells are pre-incubated with the antagonist before adding a known concentration of an orexin peptide.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The effective concentration (EC50) for agonists or the inhibitory concentration (IC50) for antagonists is determined from the dose-response curves.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visualizations of complex biological and experimental workflows.
Caption: Orexin Receptor Signaling Pathways.
Caption: Receptor Binding Assay Workflow.
Caption: Differentiating OX1R and OX2R Function.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. labshake.com [labshake.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for (R)-YNT-3708: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for studies involving (R)-YNT-3708, a selective orexin 1 receptor (OX1R) agonist. The correct implementation of controls is paramount for the robust interpretation of experimental data. Here, we present a framework for designing these experiments, including appropriate controls, detailed protocols for key assays, and comparative data to benchmark performance.
This compound has demonstrated antinociceptive and reinforcing effects in preclinical models, mediated through its agonist activity at the OX1R, a G-protein coupled receptor (GPCR).[1][2][3][4][5][6] To rigorously validate these findings and elucidate the specific mechanisms of action, a well-controlled experimental design is critical.
Key Control Strategies
Effective studies of this compound should incorporate a multi-tiered control strategy, including:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Negative Control: To demonstrate that the observed effects are specifically mediated by OX1R. A selective OX1R antagonist is the ideal negative control.
-
Positive Control: To confirm the validity of the experimental model and provide a benchmark for the potency and efficacy of this compound. A known OX1R agonist, such as the endogenous ligand Orexin-A, is a suitable positive control.
Comparative Data: In Vivo Efficacy
The following tables summarize the expected outcomes and provide a template for presenting quantitative data from in vivo studies of this compound and its controls.
Table 1: Antinociceptive Effects in the Hot Plate Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Paw Lick (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | Expected Baseline | 0% |
| This compound | Test Dose(s) | Increased Latency | Calculated Value |
| Negative Control (e.g., SB-334867) + this compound | Antagonist Dose + Test Dose | Baseline Latency | No Significant Effect |
| Positive Control (e.g., Orexin-A) | Effective Dose | Increased Latency | Calculated Value |
Table 2: Reinforcing Effects in the Conditioned Place Preference (CPP) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Drug-Paired Chamber (seconds) | Preference Score (s) |
| Vehicle Control | - | Baseline | ~0 |
| This compound | Test Dose(s) | Increased Time | Positive Value |
| Negative Control (e.g., SB-334867) + this compound | Antagonist Dose + Test Dose | Baseline Time | ~0 |
| Positive Control (e.g., Orexin-A) | Effective Dose | Increased Time | Positive Value |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are standardized protocols for the key experiments cited.
Hot Plate Test for Antinociception
This assay assesses the analgesic properties of a compound by measuring the latency of a thermal stimulus-induced response.
Protocol:
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male C57BL/6J mice are commonly used. Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Compound Administration:
-
Administer this compound, vehicle, or control compounds via the desired route (e.g., intraperitoneally, i.p.).
-
For the negative control group, administer the OX1R antagonist (e.g., SB-334867) a specified time (e.g., 30 minutes) before the administration of this compound.
-
-
Post-Treatment Latency: At a predetermined time after compound administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Conditioned Place Preference (CPP) for Reinforcing Effects
The CPP paradigm is a widely used behavioral assay to evaluate the rewarding or aversive properties of a compound.
Protocol:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
-
Animals: Male C57BL/6J mice are suitable.
-
Pre-Conditioning (Baseline Preference): On day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to establish any baseline preference.
-
Conditioning Phase (Days 2-5):
-
This phase typically consists of alternating daily injections of the test compound and the vehicle.
-
On drug conditioning days, administer this compound (or positive control) and immediately confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the mouse to the opposite outer chamber for the same duration. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
For the negative control group, administer the OX1R antagonist prior to this compound on the drug conditioning days.
-
-
Post-Conditioning (Preference Test): On day 6, place the mouse in the central chamber and allow it to freely explore all three chambers for 15 minutes, as in the pre-conditioning phase. Record the time spent in each chamber.
-
Data Analysis: Calculate the preference score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning phase. A positive score indicates a rewarding effect.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to OX1R.
Experimental Workflow for In Vivo Studies
Caption: Workflow for assessing this compound's in vivo effects.
Logical Relationship of Controls
References
- 1. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. [PDF] Design and Synthesis of Orexin 1 Receptor-Selective Agonists. | Semantic Scholar [semanticscholar.org]
- 4. Item - Design and Synthesis of Orexin 1 Receptor-Selective Agonists - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Articles | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
Assessing the Specificity of (R)-YNT-3708 in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective orexin 1 receptor (OX1R) agonist, (R)-YNT-3708, with other orexin receptor modulators. The data presented herein is based on established cell-based assays and aims to assist researchers in evaluating the specificity of this compound for their applications.
This compound has been identified as a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor involved in a variety of physiological processes including wakefulness, reward, and feeding behavior.[1][2] Its selectivity is a critical attribute, as the orexin system also includes the orexin 2 receptor (OX2R), which shares structural homology with OX1R but can mediate distinct physiological effects. This guide compares the in vitro pharmacological profile of this compound with other known orexin receptor agonists and antagonists.
Comparative Analysis of Orexin Receptor Modulators
The following table summarizes the potency and selectivity of this compound in comparison to other compounds targeting the orexin system. The data is derived from cell-based functional assays, typically employing Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells engineered to express human OX1R or OX2R.
| Compound | Target(s) | Assay Type | EC50 / Ki (nM) | Selectivity | Reference |
| This compound | OX1R Agonist | Calcium Mobilization | 7.48 (OX1R) | ~22.5-fold vs OX2R | [2] |
| Orexin-A | OX1R/OX2R Agonist | Calcium Mobilization | OX1R: ~1-10, OX2R: ~1-10 | Dual Agonist | [3][4] |
| YNT-185 | OX2R Agonist | Calcium Mobilization | OX2R: 28, OX1R: 2750 | ~98-fold vs OX1R | [3][4] |
| [Ala11, D-Leu15]-Orexin-B | OX2R Agonist | In vivo c-fos expression | - | Selective for OX2R | [5][6][7] |
| RTOXA-43 | OX1R/OX2R Agonist | Calcium Mobilization | OX1R: 24, OX2R: 24 | Dual Agonist | [3][4] |
| Suvorexant | OX1R/OX2R Antagonist | - | Ki: OX1R: 0.55, OX2R: 0.35 | Dual Antagonist | [8][9] |
| Lemborexant | OX1R/OX2R Antagonist | - | - | Dual Antagonist | [8][9] |
| Daridorexant | OX1R/OX2R Antagonist | Calcium Flux | - | Dual Antagonist | [8][9][10] |
Experimental Protocols
The determination of agonist potency and selectivity for orexin receptors is commonly achieved through two primary types of cell-based assays: Calcium Mobilization Assays and Reporter Gene Assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation. Orexin receptors, being Gq-coupled, trigger the release of intracellular calcium stores upon agonist binding.
Principle: Cells expressing the target receptor (OX1R or OX2R) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4). Upon agonist binding, Gq protein activation leads to phospholipase C (PLC) activation, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence intensity, which is proportional to receptor activation. This is often measured using a Fluorometric Imaging Plate Reader (FLIPR).[11][12]
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 9. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Proper Disposal of (R)-YNT-3708: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and proper disposal of (R)-YNT-3708, a selective orexin 1 receptor (OX1R) agonist. Adherence to these protocols is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within your laboratory. The information is based on standard chemical safety practices and available product information.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a similar compound from the same supplier, "Orexin 2 Receptor Agonist," indicates potential hazards.[1] Researchers should handle this compound with the assumption that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Always use the following Personal Protective Equipment (PPE) when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended, especially when handling the powdered form or creating solutions.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
Ingestion: Do not eat, drink, or smoke when using this product.[1] If swallowed, seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and preparation for disposal.
| Parameter | Value | Source |
| Molecular Formula | C₃₅H₃₆N₄O₆S | MedChemExpress |
| Molecular Weight | 640.75 g/mol | MedChemExpress |
| EC₅₀ for OX1R | 7.48 nM | MedChemExpress |
| Solubility in DMSO | 100 mg/mL (156.07 mM) | MedChemExpress |
| In Vivo Solubility (Protocol 1) | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | MedChemExpress |
| In Vivo Solubility (Protocol 2) | ≥ 2.5 mg/mL in 10% DMSO, 90% corn oil | MedChemExpress |
| Storage (Powder) | -20°C for 3 years | MedChemExpress |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
Disposal Protocols
The overriding principle for the disposal of laboratory waste is the formulation of a disposal plan before beginning any experiment. All waste must be handled in accordance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
Properly segregate waste streams to ensure safe handling and cost-effective disposal. Never mix incompatible waste types.
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (gloves, wipes).
-
Non-Halogenated Organic Solvent Waste: Solutions of this compound in Dimethyl Sulfoxide (DMSO) or corn oil.
-
Aqueous Waste: Solutions of this compound in saline-based buffers or aqueous media containing low concentrations of organic solvents (e.g., <5% DMSO).
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect in a dedicated, sealed plastic bag or container.
-
Label clearly as "Solid Chemical Waste: this compound".
-
Store in a designated, secure area away from incompatible materials.
-
-
Non-Halogenated Organic Solvent Waste:
-
Collect in a designated, properly vented, and chemically resistant waste container (e.g., high-density polyethylene or glass).
-
Label the container with "Non-Halogenated Organic Waste" and list all components, including "this compound" and all solvents (e.g., DMSO, corn oil).
-
Keep the container closed when not in use.
-
-
Aqueous Waste:
-
Collect in a dedicated, chemically resistant waste container.
-
Label the container with "Aqueous Chemical Waste" and list all components, including "this compound" and solvent percentages.
-
Important: Do not dispose of aqueous solutions containing this compound down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Final Disposal
-
Consult Institutional Guidelines: Always follow your institution's specific procedures for chemical waste pickup and disposal.
-
Contact EHS: Arrange for the collection of the labeled waste containers by your institution's EHS or hazardous waste management department.
-
Documentation: Complete any required waste manifests or pickup request forms accurately, providing all necessary information about the waste composition.
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling (R)-YNT-3708
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like (R)-YNT-3708, a selective orexin 1 receptor agonist, is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is available from suppliers like MedChemExpress, direct access to the document was not publicly available at the time of this writing.[1] Therefore, the following recommendations are based on general best practices for handling research-grade chemical compounds. It is imperative to consult the official SDS for this compound from your supplier for definitive and detailed safety information before commencing any work.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of the compound, especially when handling the powdered form or creating solutions. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes, aerosols, and airborne particles that could cause eye irritation or injury. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. It is advisable to double-glove, especially during procedures with a higher risk of splashing. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Donning and Doffing PPE Workflow
Following a strict procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid generating dust when working with the solid form of the compound.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The product data sheet from MedChemExpress indicates that in powder form, it should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.[3]
Spill Management:
-
In case of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.
-
For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be treated as hazardous waste.
-
Dispose of chemical waste in appropriately labeled, sealed containers.[4][5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][5] Do not dispose of this compound down the drain or in the regular trash.[6]
Disclaimer: The information provided here is intended as a general guide and is not a substitute for the specific information contained in the Safety Data Sheet (SDS) for this compound. Always obtain and review the SDS from your supplier before handling this compound. Adherence to your institution's safety protocols and all applicable regulations is essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. quora.com [quora.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
